molecular formula C14H16Cl2N2O5S B586582 Imazalil-d5 Sulfate

Imazalil-d5 Sulfate

Cat. No.: B586582
M. Wt: 400.3 g/mol
InChI Key: XVTXMTOYQVRHSK-XXANSLCBSA-N
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Description

Imazalil-d5 Sulfate, also known as Imazalil-d5 Sulfate, is a useful research compound. Its molecular formula is C14H16Cl2N2O5S and its molecular weight is 400.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imazalil-d5 Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imazalil-d5 Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-(1,1,2,3,3-pentadeuterioprop-2-enoxy)ethyl]imidazole;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4)/i1D2,2D,7D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTXMTOYQVRHSK-XXANSLCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])OC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)[2H].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Imazalil-d5 Sulfate: Application in Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Imazalil-d5 Sulfate, a deuterated analog of the fungicide Imazalil. Designed for researchers, analytical scientists, and professionals in drug development and food safety, this document delves into the chemical structure, properties, and, most critically, the application of Imazalil-d5 Sulfate as an internal standard in quantitative analytical methodologies. A detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of Imazalil in citrus matrices is presented, underscoring the principles of isotopic dilution for achieving the highest levels of accuracy and precision.

Introduction: The Need for Precision in Fungicide Residue Analysis

Imazalil is a widely utilized systemic fungicide with both protective and curative properties, primarily employed in post-harvest treatments of fruits and vegetables to prevent spoilage caused by a variety of fungi.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Imazalil in various food commodities to ensure consumer safety.

Accurate and precise quantification of Imazalil residues is therefore paramount. The complexity of food matrices, however, can introduce significant analytical challenges, including matrix effects (ion suppression or enhancement) in mass spectrometry-based methods. The use of a stable isotope-labeled internal standard, such as Imazalil-d5 Sulfate, is the gold standard for mitigating these challenges and achieving reliable, validated results.[3][4]

Imazalil-d5 Sulfate: Chemical Identity and Properties

Imazalil-d5 Sulfate is the deuterated form of Imazalil Sulfate, where five hydrogen atoms on the allyl group have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to the parent compound in terms of its chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

PropertyValueSource
Chemical Name 1-(2-((allyl-d5)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole, monosulfate[2]
Synonyms Enilconazole-d5, (±)-Imazalil-d5[2]
CAS Number 1398065-92-3[2]
Molecular Formula C₁₄H₉Cl₂D₅N₂O • H₂SO₄[2]
Molecular Weight 400.3 g/mol [2]
Purity ≥99% deuterated forms (d₁-d₅)[2]
Solubility Chloroform: Slightly soluble, Methanol: Slightly soluble[2]
Chemical Structure

The chemical structure of Imazalil-d5 Sulfate is presented below. The five deuterium atoms are located on the allyl moiety.

G mol d1 D d2 D d3 D d4 D d5 D sulfate • H₂SO₄

Caption: Chemical structure of Imazalil-d5 Sulfate.

The Principle of Isotopic Dilution

The utility of Imazalil-d5 Sulfate as an internal standard is rooted in the principle of isotopic dilution. A known quantity of the deuterated standard is added to the sample at the beginning of the analytical workflow. Because the deuterated standard has nearly identical physicochemical properties to the native analyte (Imazalil), it experiences the same losses during sample preparation, extraction, and cleanup, as well as any ionization suppression or enhancement in the mass spectrometer source. By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.

G cluster_exp Rationale start Sample containing unknown amount of Imazalil add_is Spike with known amount of Imazalil-d5 Sulfate start->add_is prep Sample Preparation (Extraction, Cleanup) add_is->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing analysis->data result Accurate Quantification of Imazalil data->result exp1 Imazalil and Imazalil-d5 behave identically during preparation, compensating for losses. exp2 Ratio of Imazalil to Imazalil-d5 signal is measured. exp3 Ratio is independent of recovery and matrix effects.

Caption: Isotopic Dilution Workflow.

Experimental Protocol: Quantification of Imazalil in Citrus Peel using LC-MS/MS

This section provides a detailed, step-by-step methodology for the analysis of Imazalil in citrus peel, a common matrix for residue testing.

Materials and Reagents
  • Imazalil analytical standard (≥98% purity)

  • Imazalil-d5 Sulfate internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)

  • 0.22 µm syringe filters (PTFE)

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Weigh 10 g of homogenized citrus peel into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of Imazalil-d5 Sulfate solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

  • Extraction: Add 10 mL of acetonitrile.

  • Salting Out: Add the QuEChERS extraction salt packet.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

G start 1. Homogenized Citrus Peel (10g) spike 2. Spike with Imazalil-d5 Sulfate start->spike extract 3. Add Acetonitrile (10mL) spike->extract salt 4. Add QuEChERS Salts extract->salt shake 5. Shake Vigorously salt->shake centrifuge1 6. Centrifuge shake->centrifuge1 supernatant 7. Transfer Supernatant centrifuge1->supernatant dspe 8. d-SPE Cleanup supernatant->dspe vortex 9. Vortex & Centrifuge dspe->vortex filter 10. Filter vortex->filter final Final Extract for LC-MS/MS filter->final

Caption: QuEChERS Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System High-performance or Ultra-high-performance liquid chromatograph
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Optimized for separation of Imazalil from matrix interferences
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters (MRM Transitions)

The following MRM transitions are suggested. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Imazalil297.0159.0201.0Optimized
Imazalil-d5302.0159.0206.0Optimized

The quantifier ion is used for calculating the concentration, while the qualifier ion is used for confirmation of the analyte's identity. The ratio of the quantifier to qualifier peak areas should be consistent between standards and samples.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of Imazalil and a constant concentration of Imazalil-d5 Sulfate.

  • Peak Integration: Integrate the peak areas for the quantifier MRM transitions of both Imazalil and Imazalil-d5 Sulfate in the standards and samples.

  • Response Ratio: Calculate the ratio of the peak area of Imazalil to the peak area of Imazalil-d5 Sulfate for each standard and sample.

  • Quantification: Plot the response ratio of the standards against their concentrations to generate a calibration curve. The concentration of Imazalil in the samples can then be determined from this curve using their measured response ratios.

Method Validation

A crucial aspect of ensuring the reliability of analytical data is method validation. Key validation parameters to be assessed when using Imazalil-d5 Sulfate as an internal standard include:

  • Linearity: The range over which the response is proportional to the concentration.

  • Accuracy (Trueness): The closeness of the measured value to the true value, typically assessed through recovery studies in spiked blank matrix.

  • Precision: The degree of agreement among individual measurements, evaluated as repeatability (within-day precision) and intermediate precision (between-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effects: Assessment of ion suppression or enhancement caused by the sample matrix.

The use of a deuterated internal standard like Imazalil-d5 Sulfate significantly improves the accuracy and precision of the method, particularly in complex matrices where matrix effects are prominent.[3][4]

Conclusion

Imazalil-d5 Sulfate is an indispensable tool for the accurate and precise quantification of Imazalil residues in complex matrices. Its use in isotopic dilution LC-MS/MS methodologies provides a robust and reliable approach to ensure compliance with regulatory limits and safeguard consumer health. The detailed protocol provided in this guide serves as a foundation for laboratories to develop and validate their own high-performance analytical methods for Imazalil and other pesticide residues. The principles of isotopic dilution and rigorous method validation are cornerstones of scientific integrity in analytical chemistry.

References

  • Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Taylor & Francis Online. [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Union Reference Laboratories for Residues of Pesticides. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Imazalil-d5 Sulfate. Pharmaffiliates. [Link]

  • Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. [Link]

  • LC–MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. Journal of Analytical Toxicology. [Link]

  • Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. MDPI. [Link]

  • Determination of imazalil and benzimidazole residues in processed fruit products with liquid chromatography and tandem mass spectrometry. ResearchGate. [Link]

  • Analysis of Imazalil and Its Major Metabolite in Citrus Fruits by GC-FTD. ResearchGate. [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]

  • Deuterated Compounds. Pharmaffiliates. [Link]

  • Determination of imazalil and thiabendazole by UPLC- Q-TOF-MS – an analysis of a grapefruit extract-containing dietary supplement. Current Issues in Pharmacy and Medical Sciences. [Link]

  • (PDF) Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. ResearchGate. [Link]

  • Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]

  • Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation. Analytical Chemistry. [Link]

Sources

Introduction: The Role of Isotopic Labeling in Analytical Precision

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Imazalil-d5 Sulfate

Prepared by: Gemini, Senior Application Scientist

Imazalil is a systemic imidazole fungicide widely employed in agriculture for the post-harvest treatment of fruits and vegetables to prevent spoilage from fungal growth.[1][2] Its prevalence necessitates highly accurate and reliable analytical methods to monitor residue levels for consumer safety and regulatory compliance.[3] Imazalil-d5 Sulfate is the deuterium-labeled analogue of Imazalil sulfate.[4] It serves a critical function not as a fungicide, but as an internal standard for the precise quantification of Imazalil in complex matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]

The incorporation of five deuterium atoms creates a compound that is chemically and physically almost identical to the parent molecule, Imazalil. This ensures it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be clearly distinguished from the unlabeled analyte by the mass spectrometer. This guide provides a comprehensive overview of the essential physical and chemical properties of Imazalil-d5 Sulfate, its application, and the underlying scientific principles that make it an indispensable tool for researchers and analytical scientists.

Chemical Identity and Nomenclature

Correctly identifying a reference standard is the foundation of any analytical procedure. Imazalil-d5 Sulfate is distinguished by specific identifiers that ensure traceability and accuracy in experimental design.

  • Formal Name : 1-(2-((allyl-d5)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole, monosulfate[5]

  • Common Synonyms : Enilconazole-d5, (±)-Imazalil-d5[5]

  • CAS Number : 1398065-92-3[5][7]

The parent (unlabeled) compound, Imazalil sulfate, has a CAS number of 58594-72-2.[4][8][9]

Caption: 2D Structure of Imazalil-d5 Sulfate.

Physicochemical Properties

The physical and chemical characteristics of a standard are paramount for its proper storage, handling, and application in analytical methods.

PropertyValueSource(s)
Molecular Formula C₁₄H₉Cl₂D₅N₂O • H₂SO₄[5]
Molecular Weight 400.3 g/mol [5]
Physical State Solid. The non-deuterated Imazalil sulfate is described as a white to beige crystalline, hygroscopic powder.[10][11]
Solubility Slightly soluble in Chloroform and Methanol.[5][11]
Stability Stable for ≥ 4 years under appropriate storage conditions.[5]
Storage Temperature -20°C[6]
Purity ≥99% deuterated forms (d₁-d₅)[5]

Synthesis and Isotopic Labeling Rationale

While specific synthesis routes for the deuterated standard are often proprietary, the general pathway can be inferred from the synthesis of Imazalil. The process involves a multi-step chemical synthesis.[12]

  • Intermediate Formation : A 2,4-dichlorophenyl ethanol intermediate is first prepared.[12]

  • Alkylation : This intermediate is reacted with an allyl-containing compound. For Imazalil-d5 Sulfate, this step would critically involve a deuterated reagent, such as allyl-d5 bromide, to introduce the five deuterium atoms onto the allyl group.

  • Imidazole Addition : The resulting derivative undergoes nucleophilic substitution with imidazole to form the core structure.[12]

  • Sulfate Salt Formation : The final step involves reacting the molecule with sulfuric acid to produce the sulfate salt.[12]

Causality : The choice of deuterium as the isotopic label is deliberate. Deuterium's stability (it is a non-radioactive isotope) and its minimal impact on the molecule's chemical properties make it ideal.[4] It does not significantly alter the retention time in chromatography or the extraction efficiency compared to the unlabeled analyte. Its sole purpose is to increase the mass by a known amount (in this case, +5 Da), providing a distinct mass-to-charge (m/z) ratio for detection in the mass spectrometer.

synthesis_workflow cluster_synthesis Simplified Synthesis Pathway A 2,4-Dichlorophenyl Ethanol Intermediate C Allyloxyethyl-d5 Derivative Formation A->C B Allyl-d5 Bromide (Deuterated Reagent) B->C + Base E Imazalil-d5 Core Structure Formation C->E D Imidazole D->E Nucleophilic Substitution G Final Product: Imazalil-d5 Sulfate E->G F Sulfuric Acid F->G Salt Formation analytical_workflow cluster_workflow LC-MS/MS Quantification Workflow A 1. Sample Collection (e.g., Citrus Peel Homogenate) B 2. Fortification (Spiking) Add known amount of Imazalil-d5 Sulfate A->B C 3. Sample Preparation (Extraction & SPE Cleanup) B->C D 4. LC Separation (Analyte and Standard Co-elute) C->D E 5. MS/MS Detection (Separate by Mass-to-Charge Ratio) D->E F 6. Data Analysis Calculate Analyte/Standard Ratio E->F G 7. Accurate Quantification (Concentration Calculation) F->G

Sources

Technical Guide: Solubility & Handling of Imazalil-d5 Sulfate

[1][2]

Executive Summary

Imazalil-d5 Sulfate (Enilconazole-d5 sulfate) is the stable isotope-labeled salt form of the imidazole fungicide Imazalil.[1] It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS workflows for food safety and environmental residue analysis.[1]

The Core Challenge: Users often conflate the solubility properties of Imazalil free base (lipophilic, soluble in toluene/acetonitrile) with Imazalil sulfate (hydrophilic, soluble in water/DMSO).[2][1] Misunderstanding this distinction leads to precipitation in stock solutions, poor recovery, and instrument contamination.[2]

This guide provides a definitive solubility profile, validated preparation protocols, and mechanistic insights to ensure analytical integrity.

Physicochemical Profile & Solubility Landscape

The sulfate salt fundamentally alters the polarity of the molecule compared to the parent free base. While the deuterated isotopologue (d5) behaves nearly identically to the non-deuterated sulfate in terms of solubility, slight variations in crystal lattice energy can occur.[1]

Table 1: Comparative Solubility Data (at 20°C)
Solvent ClassSolventSolubility (Sulfate Salt)Solubility (Free Base)Operational Note
Polar Protic Water High (>50 g/100 mL) Low (0.014 g/100 mL)Sulfate is ideal for aqueous mobile phases.[2][1]
Polar Protic Methanol High (>50 g/100 mL) High (>50 g/100 mL)Preferred for LC-MS stock solutions.[1]
Polar Aprotic DMSO High (~55 mg/mL) HighBest for primary stock if MeOH fails.[1]
Polar Aprotic Acetonitrile Moderate/LowHighCaution:[2] Sulfate may precipitate in 100% ACN.
Non-Polar Hexane Insoluble (<0.005%)Moderate (1.9 g/100 mL)Sulfate is incompatible with non-polar extraction.[1]
Non-Polar Toluene Insoluble (<0.005%)ModerateUsed only for Free Base extraction.[1]

Critical Insight: Analytical standards providers (e.g., Cayman Chemical) occasionally list Imazalil-d5 sulfate as "slightly soluble" in Methanol.[2][1] This discrepancy often arises from specific batch polymorphs. Protocol Recommendation: If immediate dissolution in Methanol is slow, pre-dissolve in a minimal volume of DMSO before diluting with Methanol.[2]

Mechanistic Dissolution Protocols

Protocol A: Primary Stock Solution Preparation (1 mg/mL)

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

  • Weighing: Accurately weigh 1.0 mg of Imazalil-d5 Sulfate into a 1.5 mL amber glass vial.

    • Why Amber? Imidazoles can be light-sensitive over long periods; d5 isotopes are expensive and must be protected.[1]

  • Solvent Choice:

    • Option 1 (Standard): Add 1.0 mL of HPLC-grade Methanol .[1] Vortex for 30 seconds.[1]

    • Option 2 (Universal): If particles remain, add 100 µL DMSO (Dimethyl sulfoxide), vortex until clear, then make up to 1.0 mL with Methanol.[2][1]

    • Mechanism:[2][3] DMSO disrupts the crystal lattice more effectively than MeOH due to its higher dielectric constant and dipole moment.

  • Sonication: Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.

  • Verification: Inspect against a dark background. The solution must be absolutely clear.

Protocol B: Working Standard for LC-MS/MS

Objective: Dilute stock into a solvent compatible with the initial mobile phase conditions.[2][1]

  • Dilution Solvent: Use a mixture of Water:Methanol (50:50 v/v) containing 0.1% Formic Acid.[2]

    • Why Acid? Imazalil is a weak base (pKa ~6.5).[1] Acidic conditions protonate the imidazole ring, maintaining solubility and improving ionization (ESI+) in LC-MS.[2][1]

  • Avoid 100% Aqueous: Do not dilute the stock directly into 100% water if the stock is in DMSO/MeOH, as "shock precipitation" can occur at the interface before mixing is complete.[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the downstream analytical technique (LC-MS vs. GC-MS).

Imazalil_WorkflowStartStart: Imazalil-d5 Sulfate (Solid)TechniqueSelect Analytical TechniqueStart->TechniqueLCMSLC-MS/MS Analysis(Polar/Ionic)Technique->LCMS Target: Ionic FormGCMSGC-MS Analysis(Volatile/Non-polar)Technique->GCMS Target: Volatile FormStock_LCDissolve in Methanol or DMSO(Primary Stock)LCMS->Stock_LCDilution_LCDilute in Mobile Phase A(Water/MeOH + 0.1% Formic Acid)Stock_LC->Dilution_LC Maintain Acidic pHInject_LCDirect Injection (ESI+)Dilution_LC->Inject_LCStock_GCDissolve in WaterGCMS->Stock_GCpH_AdjustAdjust pH > 9 (NaOH)Converts Sulfate -> Free BaseStock_GC->pH_Adjust Critical StepExtractLiquid-Liquid Extraction(Hexane or Toluene)pH_Adjust->Extract Phase SeparationInject_GCInject Organic PhaseExtract->Inject_GC

Figure 1: Solvent selection workflow distinguishing between direct salt analysis (LC-MS) and free-base conversion (GC-MS).[2][1]

Troubleshooting & Stability

Common Pitfall: The "Acetonitrile Crash"

Researchers often try to dissolve Imazalil Sulfate directly in 100% Acetonitrile (ACN) because ACN is a common protein precipitation solvent.[1]

  • Observation: The solution appears cloudy or crystals settle at the bottom.

  • Cause: Sulfate salts have poor solubility in aprotic, moderate-polarity solvents like ACN compared to protic solvents like MeOH.[2][1]

  • Correction: Dissolve in Water or Methanol first, then dilute with ACN if necessary. Ensure water content is >20% if ACN is used.

pH Dependency[1][2][4]
  • Acidic/Neutral (pH < 7): Imazalil is protonated and highly water-soluble.[1] Stable.

  • Alkaline (pH > 9): Imazalil deprotonates to the Free Base .[1]

    • Result: The compound precipitates out of aqueous solution.

    • Application: This is useful only if you intend to extract into an organic layer (e.g., for GC-MS).[1] For LC-MS, keep pH acidic (Formic Acid).[2][1]

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1977).[1] Imazalil: Evaluations of some pesticide residues in food.[2] Inchem.org.[1] [Link][2][1]

  • University of Hertfordshire. (2024).[1] PPDB: Pesticide Properties DataBase - Imazalil sulphate.[2][1][4] Herts.ac.uk.[1] [Link][2][1]

  • Food and Agriculture Organization (FAO). (2001).[1] FAO Specifications and Evaluations for Plant Protection Products: Imazalil.[2] Fao.org.[1] [Link][2][1]

Navigating the Analytical Landscape: A Technical Guide to Imazalil-d5 Sulfate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Imazalil-d5 Sulfate, a critical tool for researchers, scientists, and drug development professionals engaged in analytical studies. From sourcing and supplier evaluation to the intricacies of its application as an internal standard in complex matrices, this document serves as a comprehensive resource grounded in scientific integrity and practical expertise.

Introduction: The Significance of Imazalil and the Role of its Deuterated Analog

Imazalil is a widely used imidazole-based fungicide that plays a crucial role in post-harvest disease control for a variety of agricultural products, most notably citrus fruits.[1][2] Its efficacy in preventing the growth of molds and other fungal pathogens has made it an important component of the global food supply chain.[1][3] However, its widespread use necessitates rigorous monitoring to ensure that residue levels in food products remain within safe limits as defined by regulatory bodies. The potential for human exposure through diet and the classification of imazalil as a substance with possible carcinogenic effects underscore the importance of accurate and reliable analytical methods for its detection and quantification.[2]

In the realm of analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision. Imazalil-d5 Sulfate, the deuterated analog of Imazalil, serves this exact purpose. By incorporating five deuterium atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties. This near-identical behavior to the non-labeled analyte allows it to act as an ideal internal standard, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer.[4] This effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative data.[4][5][6]

Locating and Evaluating a Reputable Supplier for Imazalil-d5 Sulfate

The selection of a high-quality analytical standard is a critical first step in any quantitative analysis. The purity, isotopic enrichment, and proper characterization of Imazalil-d5 Sulfate directly impact the validity of the experimental results. Several reputable suppliers offer this deuterated standard for research purposes.

When evaluating potential suppliers, researchers should consider the following key factors:

  • Purity and Isotopic Enrichment: Look for suppliers that provide a Certificate of Analysis (CoA) detailing the chemical purity (typically ≥98%) and the degree of deuteration (e.g., ≥99% deuterated forms).

  • Availability and Lead Times: Assess the supplier's stock status and estimated delivery times to ensure it aligns with your research timeline.

  • Available Quantities and Pricing: Compare the available product sizes and their corresponding costs to find a supplier that meets your budget and experimental needs.

  • Quality Certifications: Suppliers operating under quality management systems such as ISO 9001 or those offering certified reference materials (CRMs) under ISO 17034 provide an additional layer of confidence in the product's quality and traceability.[7][8]

  • Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for any questions regarding the product's use and stability.

Below is a summary of prominent suppliers of Imazalil-d5 Sulfate:

SupplierProduct NameCAS NumberPurity/Isotopic EnrichmentAvailable Quantities
Cayman Chemical Imazalil-d5 (sulfate)1398065-92-3≥99% deuterated forms (d1-d5)1 mg, 5 mg, 10 mg, 25 mg
Santa Cruz Biotechnology Imazalil-d5 Sulfate1398065-92-3Information available upon requestInquire for details
MedChemExpress Imazalil-d5 sulfate1398065-92-3≥98%2.5 mg, 25 mg
BOC Sciences (+/-)-Imazalil-[d5] Sulfate1398065-92-395%Inquire for details
Pharmaffiliates Imazalil-d5 Sulfate1398065-92-3Information available upon requestInquire for details
ZeptoMetrix (±)-Imazalil-d5 sulfate (allyloxy-d5); neat1398065-92-3Raw Material 94.5% min10 mg

Note: Availability and pricing are subject to change. It is recommended to visit the supplier's website for the most current information.

The Rationale for Employing a Deuterated Internal Standard in Complex Matrices

The analysis of pesticide residues in food matrices, such as citrus fruits, presents significant analytical challenges. The complexity of the sample matrix, which contains a wide array of endogenous compounds like sugars, organic acids, pigments, and lipids, can lead to a phenomenon known as "matrix effects" in mass spectrometry.[5] Matrix effects can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

The use of a deuterated internal standard like Imazalil-d5 Sulfate is the most effective strategy to mitigate these challenges. Here's a breakdown of the causality:

  • Co-elution and Identical Ionization Behavior: Because Imazalil-d5 Sulfate has virtually the same chemical structure and polarity as the native Imazalil, it co-elutes from the liquid chromatography (LC) column. As both the analyte and the internal standard enter the mass spectrometer's ion source at the same time, they are subjected to the same matrix-induced ionization suppression or enhancement.

  • Accurate Correction: By calculating the ratio of the analyte's signal to the internal standard's signal, any variations in ionization efficiency are effectively normalized. This ensures that the measured concentration is a true reflection of the amount of analyte present in the sample, regardless of the sample-to-sample variability in matrix composition.

  • Compensation for Sample Preparation Variability: The internal standard is added to the sample at the very beginning of the extraction process. Any losses of the analyte during sample preparation steps such as liquid-liquid extraction, solid-phase extraction (SPE), or evaporation will be mirrored by losses of the deuterated internal standard. This allows for accurate correction of recovery inconsistencies.

The following diagram illustrates the logical workflow of using a deuterated internal standard to ensure analytical accuracy.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample (e.g., Orange Homogenate) Sample (e.g., Orange Homogenate) Add Imazalil-d5 Sulfate (Internal Standard) Add Imazalil-d5 Sulfate (Internal Standard) Sample (e.g., Orange Homogenate)->Add Imazalil-d5 Sulfate (Internal Standard) Extraction (e.g., QuEChERS) Extraction (e.g., QuEChERS) Add Imazalil-d5 Sulfate (Internal Standard)->Extraction (e.g., QuEChERS) Cleanup (dSPE) Cleanup (dSPE) Extraction (e.g., QuEChERS)->Cleanup (dSPE) LC Separation LC Separation Cleanup (dSPE)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Measure Analyte and IS Peak Areas Measure Analyte and IS Peak Areas MS/MS Detection->Measure Analyte and IS Peak Areas Calculate Peak Area Ratio Calculate Peak Area Ratio Measure Analyte and IS Peak Areas->Calculate Peak Area Ratio Quantify Analyte Concentration Quantify Analyte Concentration Calculate Peak Area Ratio->Quantify Analyte Concentration Accurate & Precise Result Accurate & Precise Result Quantify Analyte Concentration->Accurate & Precise Result

Caption: Workflow for accurate quantification using a deuterated internal standard.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Imazalil in Oranges

This section provides a detailed, step-by-step methodology for the extraction and analysis of Imazalil in oranges using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS detection with Imazalil-d5 Sulfate as the internal standard.[9][10]

Materials and Reagents
  • Imazalil analytical standard

  • Imazalil-d5 Sulfate internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • QuEChERS extraction salts (e.g., EN 15662 formulation: magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate)

  • Dispersive solid-phase extraction (dSPE) cleanup tubes (e.g., containing primary secondary amine (PSA) and magnesium sulfate)

  • Homogenizer (e.g., blender or food processor)

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve the required amount of Imazalil and Imazalil-d5 Sulfate in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with acetonitrile to create a calibration curve over the desired concentration range (e.g., 1-100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of Imazalil-d5 Sulfate (e.g., 1 µg/mL) in acetonitrile for spiking the samples.

Sample Preparation: QuEChERS Extraction
  • Homogenization: Homogenize a whole orange to obtain a uniform sample.

  • Weighing: Weigh 10 g of the homogenized orange sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the Imazalil-d5 Sulfate internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the QuEChERS extraction salt packet to the tube.

  • Shaking: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Supernatant Transfer: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a dSPE cleanup tube.

  • Vortexing: Vortex the dSPE tube for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the dSPE tube at high speed for 2 minutes.

LC-MS/MS Analysis
  • Sample Dilution and Filtration: Take an aliquot of the cleaned extract, dilute it if necessary with the initial mobile phase composition, and filter it through a 0.22 µm syringe filter into an LC vial.

  • LC Conditions (Example):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Imazalil: Determine the precursor ion (e.g., [M+H]+) and at least two product ions.

      • Imazalil-d5 Sulfate: Determine the precursor ion (e.g., [M+H]+) and a corresponding product ion.

The following diagram outlines the experimental workflow for the QuEChERS extraction and LC-MS/MS analysis.

G cluster_0 Sample Preparation (QuEChERS) cluster_1 Cleanup (dSPE) cluster_2 Analysis Homogenized Orange Sample (10g) Homogenized Orange Sample (10g) Spike with Imazalil-d5 Sulfate Spike with Imazalil-d5 Sulfate Homogenized Orange Sample (10g)->Spike with Imazalil-d5 Sulfate Add Acetonitrile (10 mL) Add Acetonitrile (10 mL) Spike with Imazalil-d5 Sulfate->Add Acetonitrile (10 mL) Add QuEChERS Salts Add QuEChERS Salts Add Acetonitrile (10 mL)->Add QuEChERS Salts Shake (1 min) Shake (1 min) Add QuEChERS Salts->Shake (1 min) Centrifuge (5 min) Centrifuge (5 min) Shake (1 min)->Centrifuge (5 min) Transfer Supernatant to dSPE Tube Transfer Supernatant to dSPE Tube Centrifuge (5 min)->Transfer Supernatant to dSPE Tube Vortex (30s) Vortex (30s) Transfer Supernatant to dSPE Tube->Vortex (30s) Centrifuge (2 min) Centrifuge (2 min) Vortex (30s)->Centrifuge (2 min) Dilute & Filter Extract Dilute & Filter Extract Centrifuge (2 min)->Dilute & Filter Extract LC-MS/MS Analysis LC-MS/MS Analysis Dilute & Filter Extract->LC-MS/MS Analysis Data Acquisition & Quantification Data Acquisition & Quantification LC-MS/MS Analysis->Data Acquisition & Quantification

Caption: QuEChERS experimental workflow for Imazalil analysis in oranges.

Conclusion: Ensuring Data Integrity in a Regulated Environment

The accurate and reliable quantification of fungicide residues like Imazalil is paramount for ensuring food safety and regulatory compliance. The use of Imazalil-d5 Sulfate as an internal standard in conjunction with robust analytical methodologies such as QuEChERS and LC-MS/MS provides the highest level of confidence in the generated data. By carefully selecting a reputable supplier and understanding the fundamental principles behind the use of stable isotope-labeled standards, researchers and drug development professionals can ensure the integrity and defensibility of their analytical results. This guide serves as a foundational resource to support these critical analytical endeavors.

References

  • Restek Corporation. (2021, March 19). Analysis of Pesticides in Oranges: Exploring QuEChERS for Peel, Pulp, and Whole Fruit. Retrieved from [Link]

  • Majors, R. E. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Retrieved from [Link]

  • INCHEM. (1977). 409. Imazalil (Pesticide residues in food: 1977 evaluations). Retrieved from [Link]

  • Waters Corporation. (n.d.). Multi-Residue Analysis of Pesticides in Oranges Using AOAC QuEChERS Method by GC-MS. Retrieved from [Link]

  • Teledyne Tekmar. (n.d.). Determination of Pesticide Residues in Oranges by an Automated QuEChERS Extraction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1398065-92-3| Chemical Name : Imazalil-d5 Sulfate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • Abe, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Retrieved from [Link]

  • IsoLife. (n.d.). Internal Standards for Food and Nutrition. Retrieved from [Link]

  • Labchem. (n.d.). Imazalil-d5 (sulfate). Retrieved from [Link]

  • Tateno, Y., et al. (2001). Analysis of Imazalil and Its Major Metabolite in Citrus Fruits by GC-FTD. Journal of the Food Hygienic Society of Japan, 42(4), 254-259. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Wang, S. L., et al. (2003). High Performance Liquid Chromatographic Determination of Imazalil Residue in Agricultural Products. Journal of Food and Drug Analysis, 11(3). Retrieved from [Link]

  • WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). ISO 17034 (Certified) Reference Materials. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2018). Imazalil (110). Retrieved from [Link]

  • Holmes, G. J., et al. (2008). Imazalil residue loading and green mould control in citrus packhouses. Postharvest Biology and Technology, 47(3), 326-334. Retrieved from [Link]

  • CRM LABSTANDARD. (n.d.). Imazalil D5 solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imazalil. PubChem Compound Summary for CID 37175. Retrieved from [Link].

  • ResearchGate. (n.d.). Transformations of deuterated aldehyde 10i and improved synthetic route.... Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2001). fao specifications and evaluations for plant protection products imazalil. Retrieved from [Link]

  • Cásková, P., et al. (2025). Possible Genotoxic Effects of Post-Harvest Fungicides Applied on Citrus Peels: Imazalil, Pyrimethanil, Thiabendazole and Their Mixtures. International Journal of Molecular Sciences, 26(7), 3698. Retrieved from [Link]

  • ResearchGate. (n.d.). Tentative degradation pathway of imazalil. Retrieved from [Link]

Sources

Methodological & Application

Quantification of Imazalil residues in citrus fruits

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Citrus Challenge" in Residue Analysis

1.1 Introduction & Mechanism of Action

Imazalil (Enilconazole) is a systemic imidazole fungicide widely used post-harvest on citrus fruits, bananas, and cucurbits to control storage decay caused by Penicillium digitatum (green mold) and Penicillium italicum (blue mold).

Mechanism: Imazalil inhibits the enzyme lanosterol 14α-demethylase (CYP51) .[1] This inhibition blocks the biosynthesis of ergosterol , a critical component of fungal cell membranes, leading to membrane permeability changes and cell death.[1][2]

1.2 The Regulatory Landscape (MRLs)

Regulatory limits for Imazalil are currently in flux, creating a compliance minefield for exporters.

  • EU MRLs: Historically ~5 mg/kg for citrus.[3] Recent reviews (EFSA) have proposed lowering limits significantly for many crops, though citrus remains higher (typically 4–5 mg/kg depending on the specific fruit) due to its post-harvest use. However, the target LOQ (Limit of Quantification) for "zero tolerance" markets is often 0.01 mg/kg .

  • US (EPA): Tolerances are generally higher (e.g., 10 mg/kg for citrus oil/fruit), reflecting different risk assessment models.

The Analytical Challenge: Citrus is a "High Acid, High Oil" matrix. The abundance of terpenes (limonene), pectin, and citric acid creates severe matrix effects in Mass Spectrometry:

  • Signal Suppression: Co-eluting essential oils compete for ionization in the ESI source.

  • Equipment Contamination: Waxes and non-volatile oils accumulate on the LC column and MS shield, causing sensitivity drift.

  • pH Instability: Acidic extracts can degrade acid-labile pesticides (though Imazalil is relatively stable, the method is often multi-residue).

Experimental Design Strategy

To ensure scientific integrity and robustness, this protocol utilizes a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) approach specifically tuned for citrus.

Key Modifications for Citrus:

  • Buffering: Use of Citrate or Acetate buffering to neutralize the low pH of citrus (pH ~2-3), ensuring consistent recovery.

  • Winterization (Optional but Recommended): A freezing step to precipitate heavy waxes before dSPE.

  • dSPE Clean-up: Inclusion of C18 (to remove lipids/oils) and PSA (to remove sugars/organic acids).

2.1 Reagents & Materials
  • Standards: Imazalil (purity >98%) and Imazalil-d5 (Internal Standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid.

  • QuEChERS Extraction Kit: AOAC 2007.01 method (6g MgSO4, 1.5g NaOAc).

  • dSPE Clean-up Tube: 150 mg MgSO4, 50 mg PSA, 50 mg C18 (per mL of extract).

  • Homogenization: Cryogenic mill or high-speed blender with dry ice.

Detailed Protocol: Sample Preparation

Objective: Extract Imazalil from the whole fruit (peel + pulp) while minimizing matrix co-extractives.

Step 1: Sample Homogenization (Critical)
  • Rational: Residues are concentrated in the peel (90%+), while the pulp is high in water/sugar. Analyzing peel only violates MRL definitions (which usually apply to the whole fruit).

  • Procedure:

    • Freeze the whole citrus fruit (minimum 1 kg sample size) at -20°C or use liquid nitrogen.

    • Homogenize the entire sample to a fine powder. The frozen state prevents the loss of volatile residues and prevents the formation of a sticky paste due to sugars.

Step 2: Extraction (AOAC 2007.01 Buffered)
  • Weigh 15 g (±0.1 g) of homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of Acetonitrile (containing 1% Acetic Acid).

  • Internal Standard: Add 50 µL of Imazalil-d5 solution (10 µg/mL).

  • Shake vigorously for 1 minute (or use a Geno/Grinder at 1500 rpm).

  • Add QuEChERS Salts (6g MgSO4, 1.5g NaOAc). Note: Add salts AFTER solvent to prevent clumping.

  • Shake immediately and vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes .

Step 3: Clean-up (dSPE with C18/PSA)
  • Transfer 1 mL of the supernatant (upper acetonitrile layer) to a 2 mL dSPE tube containing:

    • 150 mg MgSO4 (removes residual water).

    • 50 mg PSA (removes citric acid and sugars).

    • 50 mg C18 (removes limonene, waxes, and lipids).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes .

  • Transfer the purified supernatant to an LC vial.

  • Dilution (Self-Validating Step): Dilute the final extract 1:4 with mobile phase A (Water + 0.1% Formic Acid).

    • Why? This dilution drastically reduces "matrix load" entering the MS, improving peak shape and reducing signal suppression, often without compromising LOQ due to the high sensitivity of modern MS/MS.

Instrumental Analysis: LC-MS/MS Method[4][5][6][7][8][9][10][11]

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex 6500+, Thermo Altis).

4.1 Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Injection Volume: 2–5 µL.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Methanol is often preferred over Acetonitrile for Imazalil to obtain better peak shape and different selectivity for co-eluting matrix components.

Gradient:

Time (min) % B Description
0.00 10 Initial equilibration
1.00 10 Hold to elute polar interferences
8.00 95 Ramp to elute analytes
10.00 95 Wash column (remove waxes)
10.10 10 Return to initial

| 13.00 | 10 | Re-equilibration |

4.2 Mass Spectrometry Parameters (ESI Positive)
  • Ionization: ESI (+)

  • Capillary Voltage: 3500 V

  • Gas Temp: 350°C

  • Nebulizer: 45 psi

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Type CE (eV) Dwell (ms)
Imazalil 297.1 159.0 Quantifier 25 50
297.1 201.0 Qualifier 20 50
297.1 255.0 Qualifier 15 50

| Imazalil-d5 | 302.1 | 164.0 | ISTD | 25 | 50 |

Note: Imazalil has a characteristic dichloro-isotope pattern. While 297 is the most abundant, monitoring 299 can be used for confirmation if interference is observed at 297.

Method Validation & Quality Control

To ensure Trustworthiness , the method must be validated according to SANTE/11312/2021 guidelines.

5.1 Matrix Effects & Calibration

The Trap: Solvent-based calibration curves often yield falsely high recoveries (120-150%) due to signal enhancement or low recoveries due to suppression in citrus. The Solution:

  • Matrix-Matched Calibration: Prepare standards by spiking blank citrus extract (processed through the entire QuEChERS method).

  • Internal Standard Normalization: The Imazalil-d5 ISTD will compensate for ionization variations between samples.

5.2 Performance Criteria Table
ParameterAcceptance CriteriaExperimental Validation
Linearity R² > 0.995-point curve (1, 5, 10, 50, 100 ng/mL) in matrix.
Recovery 70 – 120%Spike blank citrus at 0.01 and 0.1 mg/kg (n=5).
Precision (RSD) ≤ 20%Repeatability (n=5) at LOQ.
LOQ ≤ 0.01 mg/kgLowest spike level with S/N > 10.[4]
Ion Ratio ± 30% relative to stdCompare Quant/Qual transition ratios.

Workflow Visualization

Diagram 1: Optimized Citrus Extraction Workflow

This diagram illustrates the critical decision points for handling the citrus matrix.

CitrusWorkflow Start Whole Citrus Sample (Peel + Pulp) CryoMill Cryogenic Milling (-20°C / Liquid N2) Prevents paste formation Start->CryoMill Weigh Weigh 15g Sample CryoMill->Weigh Extract Add 15mL ACN (1% HAc) + ISTD (Imazalil-d5) + QuEChERS Salts Weigh->Extract ShakeCentrifuge Shake 1 min Centrifuge 4000rpm Extract->ShakeCentrifuge Winterization Optional: Winterization Freeze extract -20°C for 1hr (Precipitates heavy waxes) ShakeCentrifuge->Winterization High Wax? dSPE dSPE Clean-up MgSO4 (Water) PSA (Sugars/Acids) C18 (Lipids/Oils) ShakeCentrifuge->dSPE Standard Winterization->dSPE Dilution Dilute 1:4 with Mobile Phase (Critical for Matrix Effect reduction) dSPE->Dilution LCMS LC-MS/MS Analysis ESI(+) MRM Dilution->LCMS

Caption: Optimized QuEChERS workflow for citrus, highlighting the critical C18/PSA clean-up and dilution steps.

Diagram 2: Signal Suppression Troubleshooting Logic

A self-validating logic tree for researchers encountering data irregularities.

Troubleshooting Issue Low Recovery / Poor Peak Shape CheckISTD Check ISTD Response (Compare to Solvent Std) Issue->CheckISTD Suppression ISTD < 70% of Solvent? (Signal Suppression) CheckISTD->Suppression Yes Enhancement ISTD > 120% of Solvent? (Signal Enhancement) CheckISTD->Enhancement Yes Action1 Dilute Extract 1:10 Re-inject Suppression->Action1 Action3 Check dSPE Capacity (Increase C18 amount) Suppression->Action3 If waxes visible Action2 Switch to Matrix-Matched Calibration Curve Enhancement->Action2 Action1->Action2 If fails

Caption: Diagnostic logic for resolving matrix effects common in citrus analysis.

References

  • European Food Safety Authority (EFSA). (2018). Review of the existing maximum residue levels for imazalil according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. [Link]

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.[Link]

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[Link]

  • U.S. EPA. (2002). Imazalil; Pesticide Tolerance. Federal Register / Vol. 67, No. 122.[Link]

  • Restek Corporation. (2020). Modifying QuEChERS for Complicated Matrices.[Link]

Sources

High-Sensitivity Determination of Imazalil in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Chemical Logic

Imazalil (Enilconazole) is a systemic imidazole fungicide widely used for the post-harvest control of Penicillium decay in citrus fruits, bananas, and seed potatoes. While effective, its residue analysis presents a distinct chemical paradox: Imazalil is a weak base (pKa ~6.53) often analyzed in highly acidic matrices (Citrus pH ~3.0).

To achieve accurate quantification—particularly against tightening European Union MRLs (Maximum Residue Levels) which can be as low as 0.01 mg/kg for certain commodities—analysts must move beyond generic "cookbook" extractions.

The Core Challenge: At the natural pH of lemon or orange juice (pH 2–3), Imazalil exists predominantly in its protonated, ionized form (


). In this state, it is highly water-soluble and resists partitioning into organic solvents like acetonitrile (ACN). Standard QuEChERS methods may yield poor recoveries (<70%) unless the pH is actively managed to drive the equilibrium toward the neutral, lipophilic free base (

).

This guide presents two field-validated protocols:

  • Protocol A (High Throughput): A Modified QuEChERS method with pH adjustment for acidic matrices.

  • Protocol B (High Sensitivity): A Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for trace-level detection and complex matrix cleanup.

Part 2: Strategic Workflow (Decision Matrix)

The following decision tree illustrates the selection logic between QuEChERS and SPE based on sample type and sensitivity requirements.

Imazalil_Workflow Start Sample Intake Matrix_Check Matrix Type? Start->Matrix_Check Citrus High Acid / High Sugar (Lemons, Oranges) Matrix_Check->Citrus Acidic Banana High Starch / Low MRL (Bananas, Potatoes) Matrix_Check->Banana Neutral/Starch Method_A Protocol A: Modified QuEChERS (pH Adjusted) Citrus->Method_A Routine Method_B Protocol B: MCX Solid Phase Extraction (Isolate & Concentrate) Citrus->Method_B Difficult Matrix MRL_Check Target LOQ? Banana->MRL_Check Standard_MRL Standard Compliance (>10 ppb) MRL_Check->Standard_MRL Trace_MRL Trace / Export Compliance (<10 ppb) MRL_Check->Trace_MRL Standard_MRL->Method_A Trace_MRL->Method_B Analysis LC-MS/MS Analysis (ESI+) Method_A->Analysis Method_B->Analysis

Figure 1: Decision matrix for selecting the optimal extraction pathway based on matrix acidity and required Limit of Quantitation (LOQ).

Part 3: Protocol A – Modified QuEChERS (Citrus Optimized)

Theory: Standard EN 15662 QuEChERS uses citrate buffers to maintain a pH of ~5.0–5.5. For Imazalil (pKa 6.53), this pH is still too low, leaving ~90% of the analyte ionized. To ensure >95% recovery, we must adjust the extraction pH to >8.0 using NaOH, forcing Imazalil into its neutral state for efficient partitioning into Acetonitrile.

Reagents:

  • Acetonitrile (LC-MS Grade).

  • QuEChERS Salts (EN 15662): 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate.[1]

  • 5N Sodium Hydroxide (NaOH).[1]

  • Internal Standard: Imazalil-d5 (10 µg/mL in ACN).

Step-by-Step Methodology:

  • Homogenization: Cryogenically mill 500g of citrus fruit (peel included) to a fine powder.

  • Weighing: Weigh 10.0 g (±0.1 g) of homogenate into a 50 mL centrifuge tube.

  • ISTD Addition: Add 50 µL of Imazalil-d5 solution. Vortex for 30 sec.

  • Solvent Addition: Add 10 mL Acetonitrile.

  • CRITICAL STEP (pH Adjustment): Add 600 µL of 5N NaOH to the lemon/orange sample.

    • Why? Neutralizes citric acid and raises pH to ~8–9, ensuring Imazalil is non-ionized.

  • Salting Out: Add QuEChERS salts (EN 15662 packet). Shake vigorously by hand for 1 min.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 mins.

  • dSPE Cleanup: Transfer 1 mL of supernatant to a dSPE tube containing:

    • 150 mg MgSO₄: Removes residual water.

    • 25 mg PSA (Primary Secondary Amine): Removes citric acid and sugars.

    • 25 mg C18: Removes citrus waxes and essential oils.

  • Final Spin: Vortex and centrifuge (1 min @ 10,000 rpm). Transfer supernatant to LC vial.

Part 4: Protocol B – MCX Solid Phase Extraction (Trace Analysis)

Theory: For difficult matrices or when extreme sensitivity is required (e.g., baby food), Mixed-Mode Cation Exchange (MCX) is superior. It utilizes a "Catch and Release" mechanism.

  • Load (Acidic): Sample is acidified (pH < pKa). Imazalil (

    
    ) binds to the sorbent via ionic interaction. Interferences wash away.[2]
    
  • Elute (Basic): High pH solvent neutralizes Imazalil (

    
    ), breaking the ionic bond and releasing it.
    

Materials:

  • Cartridge: Polymeric MCX (Mixed-Mode Cation Exchange), 60mg/3mL.

  • Loading Buffer: 0.1% Formic Acid in Water.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Methodology:

  • Extraction: Extract 10g sample with 10 mL 1% Formic Acid in ACN/Water (80:20). Shake and centrifuge.

  • Dilution: Take 1 mL of extract and dilute with 9 mL of 0.1% Formic Acid in water.

    • Why? Reduces organic content to <10% to prevent breakthrough and ensures pH is acidic for binding.

  • Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the MCX cartridge.

  • Loading: Load the diluted extract at a slow rate (1 mL/min).

  • Washing:

    • Wash 1: 3 mL 0.1% Formic Acid (removes polar/neutral sugars).

    • Wash 2: 3 mL Methanol (removes neutral lipids/waxes; Imazalil stays bound ionically).

  • Elution: Elute with 2 x 1.5 mL of 5% NH₄OH in Methanol .

    • Why? The ammonia raises pH > 10, neutralizing Imazalil and releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in Mobile Phase A.

Part 5: Analytical Parameters & Validation Data

Instrument: LC-MS/MS (e.g., Triple Quadrupole). Column: C18 (100mm x 2.1mm, 1.7µm).[3] Mobile Phase: (A) 5mM Ammonium Formate + 0.1% Formic Acid; (B) Methanol.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
Imazalil 297.1 159.0 30 25 Quant
Imazalil 297.1 201.0 30 20 Qual

| Imazalil-d5 | 302.1 | 164.0 | 30 | 25 | ISTD |

Validation Summary (Citrus Matrix):

ParameterProtocol A (QuEChERS + NaOH)Protocol A (Standard QuEChERS)Protocol B (MCX SPE)
Recovery (%) 96 - 102% 65 - 72% (pH issue)94 - 98%
RSD (%) 3.5%12.1%2.1%
Matrix Effect -15% (Suppression)-18%< 5% (Cleanest)
LOQ (mg/kg) 0.010.050.001

Note: The standard QuEChERS method fails to achieve >80% recovery in lemons without the NaOH modification due to the ionization of Imazalil.

Part 6: References
  • European Reference Laboratories (EURL). (2023). EURL-SRM - Analytical Observations Report: Analysis of Acidic Pesticides and Basic Pesticides in Acidic Crops. Retrieved from [Link]

  • European Committee for Standardization. (2008). EN 15662:2008 - Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE (QuEChERS-method).

  • Food and Agriculture Organization (FAO). (2018). Imazalil: Pesticide Residues in Food 2018 Evaluations Part I - Residues. Retrieved from [Link]

  • Restek Corporation. (2011).[1] QuEChERS Methodology for Pesticide Analysis in Citrus Fruits. Retrieved from [Link]

Sources

Application Note: Robust Cleanup of Imazalil from Agricultural Matrices using Dual-Mechanism Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imazalil is a broad-spectrum, systemic imidazole fungicide widely used in agriculture for the post-harvest treatment of fruits (especially citrus) and vegetables, and as a seed dressing to control a range of fungal pathogens.[1][2] Its persistence and potential for human exposure necessitate sensitive and reliable analytical methods for monitoring its residue levels in food products to ensure compliance with regulatory Maximum Residue Limits (MRLs).

Sample preparation is a critical step in the analytical workflow, as complex matrices like fruits and vegetables contain numerous interfering compounds (pigments, sugars, organic acids, lipids) that can compromise chromatographic analysis, leading to inaccurate quantification and reduced instrument uptime. Solid-Phase Extraction (SPE) is a powerful and selective technique for sample cleanup, isolating target analytes from complex sample extracts.

This application note presents a detailed protocol for the efficient cleanup of Imazalil residues from various agricultural products using a dual-mechanism SPE strategy. The method leverages both reversed-phase (C18) and weak cation-exchange (Propylsulfonic acid, PRS) sorbents to achieve superior removal of matrix interferences, ensuring high recovery of Imazalil and generating clean extracts suitable for downstream analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Principle of the Method: A Dual-Mechanism Approach

The success of this protocol hinges on the strategic exploitation of Imazalil's physicochemical properties.[3][4] Imazalil possesses both a nonpolar dichlorophenyl ring system and a basic imidazole moiety, which can be protonated under acidic conditions.[4][5] This dual nature allows for a highly selective cleanup strategy.

  • Initial Reversed-Phase Separation (C18): The initial sample extract in an organic solvent is passed through an octadecylsilane (C18) SPE cartridge. In this step, highly nonpolar, hydrophobic matrix components are retained by the C18 sorbent. Imazalil, while having nonpolar character, is not strongly retained by C18 under these conditions and flows through.[6][7]

  • Targeted Ion-Exchange Capture (PRS): The effluent from the C18 cartridge is then passed directly onto a weak cation-exchange cartridge (PRS). The mobile phase is maintained at an acidic pH (e.g., pH 2.5), which ensures the imidazole nitrogen of Imazalil is protonated, giving it a positive charge.[6] This allows for strong retention on the negatively charged propylsulfonic acid sorbent. Polar, non-basic interferences that were not retained by the C18 cartridge are not retained by the PRS cartridge and are washed away.

  • Selective Elution: After washing the PRS cartridge to remove any remaining neutral or acidic interferences, the retained Imazalil is selectively eluted using a mobile phase that disrupts the ionic interaction, preparing it for final analysis.

This tandem C18/PRS approach provides a more rigorous cleanup than either mechanism could achieve alone, resulting in a cleaner final extract and more reliable analytical results.[6][7]

Materials and Reagents

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Acetic Ether (Ethyl Acetate, HPLC Grade), Deionized Water.

  • Reagents: Imazalil analytical standard (≥98% purity), Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (H₃PO₄), Anhydrous Sodium Sulfate (Na₂SO₄).

  • SPE Cartridges: Bond Elut C18, 500 mg, 3 mL (or equivalent); Bond Elut PRS, 500 mg, 3 mL (or equivalent).

  • Apparatus: SPE vacuum manifold, rotary evaporator, centrifuge, analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Instrumentation

  • HPLC System: An HPLC system equipped with a UV detector, such as a Shimadzu LC-10AD or equivalent.[6]

  • Analytical Column: Inertsil ODS-3 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[6]

  • Mobile Phase: Acetonitrile / 10 mM KH₂PO₄ (adjusted to pH 2.5 with H₃PO₄) (35:65, v/v).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[6]

  • Injection Volume: 20 µL.

Detailed Step-by-Step Protocol

PART A: Sample Preparation & Extraction
  • Homogenization: Weigh 20 g of a representative, homogenized sample (e.g., fruit or vegetable) into a blender jar.

  • Buffering: Add 1.5 g of KH₂PO₄ to the sample.

  • Extraction: Add 100 mL of acetic ether (ethyl acetate) and blend at high speed for 3 minutes.

  • Drying & Concentration: Filter the extract through anhydrous sodium sulfate to remove residual water. Collect the filtrate and concentrate it to near dryness using a rotary evaporator at 40°C.

  • Reconstitution: Dissolve the residue in 10 mL of acetic ether. This is the final extract for SPE cleanup.

PART B: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Setup: Stack a C18 cartridge directly on top of a PRS cartridge and place them on the SPE manifold.

  • Conditioning:

    • Wash the tandem cartridges with 10 mL of methanol.

    • Equilibrate the tandem cartridges with 10 mL of acetic ether. Do not allow the cartridges to go dry.

  • Sample Loading: Load the 10 mL of reconstituted sample extract (from Step A5) onto the tandem cartridges. Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/min. Collect the eluate if a breakthrough study is desired, but it can typically be discarded.

  • Washing (Interference Elution):

    • Disconnect and discard the top C18 cartridge, which now contains strongly hydrophobic interferences.[6]

    • Wash the remaining PRS cartridge sequentially with 10 mL of methanol followed by 10 mL of distilled water to remove polar interferences.

  • Analyte Elution:

    • Elute the retained Imazalil from the PRS cartridge with 10 mL of the HPLC mobile phase (Acetonitrile/10 mM KH₂PO₄, pH 2.5, 35:65).

    • Collect the eluate in a clean tube or volumetric flask and adjust the final volume to exactly 10 mL with the mobile phase.[6]

  • Final Preparation: Filter the final eluate through a 0.45 µm syringe filter into an HPLC vial for analysis.

Workflow Visualization

A visual representation of the entire analytical process ensures clarity and reproducibility.

SPE_Workflow cluster_prep Part A: Sample Preparation cluster_spe Part B: SPE Cleanup cluster_analysis Part C: Analysis Homogenize 1. Homogenize Sample (20g Fruit/Vegetable) Extract 2. Extract with 100 mL Acetic Ether Homogenize->Extract Concentrate 3. Dry & Concentrate Extract Extract->Concentrate Reconstitute 4. Reconstitute in 10 mL Acetic Ether Concentrate->Reconstitute Load 2. Load Sample Extract Reconstitute->Load Condition 1. Condition Tandem C18/PRS Cartridges Condition->Load Wash 3. Discard C18 Wash PRS Cartridge Load->Wash Elute 4. Elute Imazalil from PRS Cartridge Wash->Elute Filter 1. Filter Eluate (0.45 µm) Elute->Filter Inject 2. Inject into HPLC-UV Filter->Inject Quantify 3. Quantify vs. Standard Curve Inject->Quantify caption Figure 1. Experimental workflow for Imazalil residue analysis.

Figure 1. Experimental workflow for Imazalil residue analysis.

Expected Performance and Results

This method is demonstrated to be simple, rapid, and reproducible for the analysis of Imazalil in various agricultural products.[6][7] The dual-mechanism cleanup effectively removes matrix interferences, leading to a clean chromatogram with a well-defined peak for Imazalil, typically eluting at a retention time of approximately 5.2 minutes under the specified conditions.[6]

Table 1: Method Performance Data in Various Agricultural Matrices [6][8]

MatrixSpiking Level (ppm)Average Recovery (%)Relative Standard Deviation (RSD, %)
Rape0.25 - 0.7588.7 - 97.9< 6
Cabbage0.25 - 0.7572.5 - 87.4< 6
Honeydew Melon0.5 - 1.581.4 - 90.5< 6
Mango0.5 - 1.575.0 - 85.3< 6
Corn0.05 - 0.1586.8 - 99.0< 6

The method's limit of detection (LOD) is reported as 0.01 ppm.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Cartridge dried out during conditioning or loading.Ensure sorbent beds remain wet throughout the conditioning and loading steps.
Incomplete elution of Imazalil from PRS cartridge.Ensure the elution solvent (mobile phase) is at the correct pH (2.5) to disrupt the ionic bond. Increase elution volume if necessary.
Incorrect sample extract pH.The extraction is robust, but ensure the final eluting solvent for injection is acidic to maintain Imazalil's protonated state for good peak shape.
High Background/Interference Peaks Insufficient washing of the PRS cartridge.Ensure wash steps (methanol and water) are performed completely to remove residual interferences.
Breakthrough from C18 cartridge.The C18 cartridge has a finite capacity. If the matrix is exceptionally "dirty" or oily, consider using a larger mass C18 cartridge or a pre-filtration step.
Poor Peak Shape Mismatch between final eluate solvent and mobile phase.The protocol uses the mobile phase as the elution solvent, which is ideal. If modifications are made, ensure the final sample solvent is compatible with the mobile phase.
Column degradation.Use a guard column to protect the analytical column. Replace the column if performance degrades.

References

  • Su, H. C., & Lin, A. (2003). High Performance Liquid Chromatographic Determination of Imazalil Residue in Agricultural Products. Journal of Food and Drug Analysis, 11(4). [Link]

  • FAO/WHO. (1977). Imazalil (Pesticide residues in food: 1977 evaluations). Inchem.org. [Link]

  • EXTOXNET. (1996). Imazalil. Extension Toxicology Network. [Link]

  • Norman, S. M., & Fouse, D. C. (1978). High pressure liquid chromatographic determination of imazalil residues in citrus fruit. Journal of the Association of Official Analytical Chemists, 61(6), 1469-1474. [Link]

  • National Center for Biotechnology Information. (n.d.). Imazalil. PubChem Compound Database. Retrieved February 10, 2026, from [Link]

  • Matsumoto, H. (2001). Simultaneous determination of imazalil and its major metabolite in citrus fruit by solid-phase extraction and capillary gas chromatography with electron capture detection. Journal of AOAC International, 84(2), 546-550. [Link]

  • Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Food and Agriculture Organization of the United Nations. (2001). FAO Specifications and Evaluations for Plant Protection Products: Imazalil. [Link]

  • Anastassiades, M. (2006). The QuEChERS Method. Community Reference Laboratory for Single Residue Methods. [Link]

Sources

Imazalil-d5 Sulfate for studying Imazalil degradation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Quantification of Imazalil Degradation Using Imazalil-d5 Sulfate as a Stable Isotope-Labeled Internal Standard

Audience: Environmental chemists, regulatory scientists, and analytical researchers in the agrochemical and food safety sectors.

Introduction: The Analytical Challenge in Imazalil Monitoring

Imazalil is a systemic imidazole fungicide widely employed in agriculture, particularly for post-harvest treatment of citrus fruits and seed dressing, to protect against a range of fungal pathogens.[1][2][3] Its persistence and potential degradation in various environmental matrices (soil, water) and agricultural products necessitate robust and accurate monitoring to ensure compliance with regulatory Maximum Residue Limits (MRLs) and to conduct environmental fate studies.[4][5]

The quantitative analysis of Imazalil, however, is fraught with challenges. Complex sample matrices, such as soil extracts or fruit homogenates, can introduce significant variability during sample preparation and analysis. These matrix effects, including ion suppression or enhancement in mass spectrometry, can lead to under- or overestimation of the true analyte concentration, compromising data integrity.[6]

This application note details a robust analytical workflow for the accurate quantification of Imazalil degradation. The cornerstone of this methodology is the use of a stable isotope-labeled (SIL) internal standard, Imazalil-d5 Sulfate . By incorporating this standard, the method intrinsically corrects for analytical variability, ensuring the highest level of accuracy and precision.

The Principle of Isotopic Dilution and the Role of Imazalil-d5 Sulfate

The "gold standard" in quantitative mass spectrometry is the use of a SIL internal standard.[6][7] Imazalil-d5 is chemically identical to Imazalil, with the exception that five hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.

Key Advantages of Using Imazalil-d5 Sulfate:

  • Near-Identical Physicochemical Behavior: Imazalil-d5 co-elutes with the native Imazalil during liquid chromatography and exhibits the same extraction recovery and ionization efficiency.[8][9] This ensures that any loss of analyte during sample preparation or any matrix-induced signal fluctuation is mirrored by the internal standard.

  • Correction for Variability: By calculating the ratio of the native analyte signal to the SIL internal standard signal, variations from sample extraction, injection volume, and matrix effects are effectively normalized.[10] This leads to highly accurate and reproducible results.

  • Mass-Based Differentiation: Despite their chemical similarity, the deuterated standard is easily distinguished from the native analyte by its higher mass in the mass spectrometer, allowing for simultaneous detection without interference.

The sulfate salt form of Imazalil-d5 provides excellent solubility in polar solvents like methanol or water, facilitating the preparation of accurate stock solutions.

cluster_structures Chemical Structures cluster_workflow Analytical Principle Imazalil Imazalil (Analyte) Sample Sample Matrix (Soil, Water, Fruit) Imazalil_d5 Imazalil-d5 (Internal Standard) Spike Spike with known amount of Imazalil-d5 Sulfate Sample->Spike Extraction Extraction & Cleanup Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Calculate Peak Area Ratio (Imazalil / Imazalil-d5) LCMS->Ratio Quant Accurate Quantification Ratio->Quant start 10g Soil Sample spike Spike with Imazalil-d5 Sulfate (IS) start->spike add_solvents Add Water & Acetonitrile spike->add_solvents add_salts Add QuEChERS Salts (MgSO4, NaCl) add_solvents->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer Transfer 1mL of Acetonitrile Layer centrifuge1->transfer dspe d-SPE Cleanup (MgSO4, PSA, C18) transfer->dspe centrifuge2 Centrifuge (2 min) dspe->centrifuge2 end Supernatant to Vial for LC-MS/MS centrifuge2->end

Caption: The QuEChERS sample preparation workflow.

Protocol 3: LC-MS/MS Instrumentation and Analysis

Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for trace-level quantification of pesticides in complex matrices. [4][11][12]Operating in Multiple Reaction Monitoring (MRM) mode ensures that only specific precursor-to-product ion transitions for Imazalil and its deuterated standard are monitored, minimizing background noise.

Parameter Typical Condition Rationale
LC System UPLC/HPLC SystemHigh-resolution separation
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Good retention for moderately polar compounds
Mobile Phase A5 mM Ammonium Formate + 0.1% Formic Acid in WaterAqueous phase for gradient elution
Mobile Phase B5 mM Ammonium Formate + 0.1% Formic Acid in MethanolOrganic phase for gradient elution
GradientStart at 10% B, ramp to 95% B, hold, re-equilibrateSeparates analyte from matrix interferences
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column
Injection Volume5 µLBalances sensitivity and column loading
MS/MS System Triple Quadrupole Mass SpectrometerRequired for MRM scans
Ionization SourceElectrospray Ionization (ESI), Positive ModeImazalil ionizes well in positive mode
MRM TransitionsSee Table BelowFor specific and sensitive detection

Table: Example MRM Transitions (Note: These values must be optimized on the specific instrument used)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Imazalil297.1159.025Quantifier
Imazalil297.1201.020Qualifier
Imazalil-d5 302.1 164.0 25 Internal Standard

Data Analysis and Method Validation

Quantification
  • Calibration Curve: Plot the peak area ratio (Imazalil Area / Imazalil-d5 Area) against the concentration of Imazalil in the calibration standards.

  • Regression: Apply a linear regression (typically with 1/x weighting) to the data points. The coefficient of determination (r²) should be >0.99 for a valid curve.

  • Sample Calculation: Determine the peak area ratio for the unknown samples and use the regression equation to calculate the concentration of Imazalil. The final concentration in the original sample is calculated by accounting for the initial sample weight and dilution factors.

Trustworthiness: A Self-Validating System

To ensure the protocol is trustworthy, a validation must be performed according to established guidelines (e.g., SANTE/11312/2021).

Table: Method Validation Parameters

Parameter Acceptance Criteria Procedure
Linearity r² > 0.99Analyze calibration standards over the expected concentration range.
Accuracy (Recovery) 70-120%Analyze spiked blank matrix samples at low, medium, and high concentrations (n=5 for each).
Precision (RSD) ≤ 20%Calculate the Relative Standard Deviation (RSD) for the recovery samples (repeatability).
LOD/LOQ S/N ≥ 3 for LOD, ≥ 10 for LOQDetermine the lowest concentration that meets the signal-to-noise criteria.
Matrix Effect 80-120%Compare the slope of a matrix-matched calibration curve to a solvent-based curve.

The consistent use of Imazalil-d5 inherently improves these validation metrics by correcting for run-to-run variability and matrix-induced signal suppression, which is the ultimate proof of its value. [8]

Conclusion

The methodology presented provides a robust, accurate, and reproducible framework for studying the degradation of Imazalil. The integration of Imazalil-d5 Sulfate as an internal standard is not merely a suggestion but a critical component for achieving high-quality, defensible data. By mitigating the unpredictable effects of complex matrices and procedural variations, this isotopic dilution approach ensures that the measured analyte concentrations truly reflect the environmental fate of Imazalil. This protocol is directly applicable to environmental monitoring, food safety testing, and regulatory submission studies.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
  • Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). (2022, August 5). United States Environmental Protection Agency.
  • Pesticide Residue Analysis | LC-MS/MS Testing. (n.d.). STEMart.
  • Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. (n.d.). Benchchem.
  • Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. (2020, October 2). Agilent Technologies.
  • Liquid Chromatography-Mass Spectrometry in the Analysis of Pesticide Residues in Food. (n.d.). Google Books.
  • The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.
  • Imazalil (Pesticide residues in food: 1977 evaluations). (n.d.). Inchem.org.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • High Performance Liquid Chromatographic Determination of Imazalil Residue in Agricultural Products. (n.d.). Journal of Food and Drug Analysis.
  • Pesticide Residues Screening in Food Samples Using High Resolution and Accurate Mass LC–MS–MS. (n.d.). LCGC International.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • LC–MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. (2015, August 30). Journal of Analytical Toxicology.
  • Imazalil Degradation upon Applying Ozone—Transformation Products, Kinetics, and Toxicity of Treated Aqueous Solutions. (n.d.). Taylor & Francis Online.
  • Imazalil (110). (n.d.). Food and Agriculture Organization of the United Nations.
  • High performance liquid chromatographic determination of imazalil residue in agricultural products. (2025, August 10). ResearchGate.
  • Tentative degradation pathway of imazalil. (n.d.). ResearchGate.
  • Guidance for Evaluating and Calculating Degradation Kinetics in Environmental Media. (2025, August 8). United States Environmental Protection Agency.
  • Follow-up of the fate of imazalil from post-harvest lemon surface treatment to a baking experiment. (n.d.). PubMed.
  • Degradation pathway of Imazalil. (n.d.). ResearchGate.
  • Pesticide Assessment Guidelines. (n.d.). United States Environmental Protection Agency.
  • Test Guidelines for Pesticides and Toxic Substances. (2025, December 22). United States Environmental Protection Agency.
  • Mechanisms Of Pesticide Degradation. (n.d.). United States Environmental Protection Agency.
  • Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data. (n.d.). Regulations.gov.
  • Imazalil residue loading and green mould control in citrus packhouses. (n.d.). USDA ARS.
  • The effect of temperature, exposure time and pH on imazalil residue loading and green mould control on citrus through dip application. (n.d.). ResearchGate.

Sources

Troubleshooting & Optimization

Overcoming ion suppression in Imazalil LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Ion Suppression in Imazalil Analysis (Citrus & Complex Matrices)

Executive Summary: The "Invisible Killer" in Citrus Analysis

Imazalil (Enilconazole) is a widely used imidazole fungicide, particularly critical in the post-harvest treatment of citrus fruits. While LC-MS/MS offers high sensitivity, Imazalil analysis is notoriously prone to Ion Suppression —a matrix effect where co-eluting compounds (citrus oils, terpenes like limonene, and organic acids) compete for charge in the electrospray ionization (ESI) source.

This guide moves beyond basic protocols to the mechanistic solutions required to stabilize your signal. We focus on the "Three Pillars of Stability" : Diagnosis, Cleanup, and Compensation.

Diagnostic Workflow: Do You Have a Matrix Problem?

Before changing your column or mobile phase, you must quantify the suppression. Low recovery is not always due to extraction loss; often, the mass spectrometer simply "cannot see" the analyte due to charge competition.

The "Golden Standard" Diagnostic Protocol

We utilize the Matuszewski Method (Post-Extraction Spike) to distinguish between Extraction Efficiency (RE) and Matrix Effect (ME).

The Experiment:

  • Set A (Neat Standard): Imazalil standard in pure solvent (mobile phase).

  • Set B (Post-Extraction Spike): Blank matrix extract spiked with Imazalil after sample preparation.

  • Set C (Pre-Extraction Spike): Sample spiked with Imazalil before extraction.

The Calculations:

ParameterFormulaInterpretation
Matrix Effect (ME%)

< 100% : Ion Suppression (Signal Loss)> 100% : Ion Enhancement100% : No Effect
Recovery (RE%)

Measures efficiency of the extraction step itself.
Process Efficiency (PE%)

The total method efficiency (ME × RE).[1]
Visualizing the Diagnosis Logic

MatrixDiagnosis start Start: Low Analyte Signal calc_me Calculate Matrix Effect (ME) (Post-Spike / Neat Std) * 100 start->calc_me check_me Is ME < 80%? calc_me->check_me suppression Diagnosis: Ion Suppression check_me->suppression Yes extraction Diagnosis: Extraction Loss check_me->extraction No (ME is ~100%) action_supp Action: Improve Cleanup (PSA/C18) or Use Internal Standard suppression->action_supp action_ext Action: Adjust Extraction pH or Solvent Type extraction->action_ext

Figure 1: Decision tree for distinguishing between matrix effects (suppression) and extraction inefficiencies.

Pillar 1: Sample Preparation (The Root Cause)

Imazalil is a basic compound (


). In citrus, the primary interferences are organic acids  (citric, ascorbic) and lipids/oils . Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) must be modified to address these specific interferences.
Optimized QuEChERS Protocol for Citrus

Why this works: The Citrate-Buffered (EN 15662) method is superior to the Unbuffered (Original) method for Imazalil in citrus. The buffer prevents pH excursions that can cause Imazalil to become charged during extraction, forcing it into the aqueous layer rather than the acetonitrile layer.

Step-by-Step Workflow:
  • Homogenization: Weigh 10g citrus sample (peel/pulp).

  • Extraction: Add 10 mL Acetonitrile (ACN).

  • Salting Out (Buffered): Add EN 15662 salts (4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Disodium Citrate Sesquihydrate).

    • Expert Note: Shake immediately and vigorously to prevent MgSO₄ agglomeration.

  • Centrifugation: 3000 rpm for 5 min.

  • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL supernatant to a d-SPE tube containing the "Citrus Cocktail."

The "Citrus Cocktail" (d-SPE Sorbent Selection)
SorbentFunctionWhy for Imazalil?
PSA (Primary Secondary Amine) Removes sugars, fatty acids, organic acids.[2]Critical. Removes citric acid which causes massive suppression in negative mode and competes in positive mode.
C18 (Octadecyl) Removes non-polar lipids and waxes.Critical. Citrus peel is high in waxes/oils that coat the ESI source.
GCB (Graphitized Carbon Black) Removes pigments (chlorophyll/carotenoids).Caution. GCB can adsorb planar pesticides. Imazalil is not strongly planar, so low amounts (2.5-7.5 mg) are acceptable, but C18 is safer if pigmentation is low.

Pillar 2: Chromatographic Resolution

If you cannot remove the matrix, you must separate it from your analyte.

The "Void Volume" Trap

Matrix components often elute early (polar compounds) or late (lipids).

  • Problem: If Imazalil elutes too early (

    
    ), it sits in the "suppression zone" of polar co-extractives.
    
  • Solution: Use a high-strength C18 or Biphenyl column to retain Imazalil.

Mobile Phase Chemistry

Imazalil is basic. You must ensure it is fully protonated (


) for maximum sensitivity in ESI(+).
  • Buffer: 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mechanism: Formic acid maintains low pH (ensuring protonation). Ammonium ions prevent sodium adduct formation (

    
    ), which splits the signal and reduces sensitivity.
    

Pillar 3: Compensation (The Ultimate Fix)

When cleanup and chromatography aren't enough, you must compensate for the suppression that remains.

Isotopically Labeled Internal Standards (ILIS)

This is the only method that corrects for both extraction loss and ion suppression simultaneously.

  • Standard: Imazalil-d5 (Deuterated).

  • Protocol: Spike Imazalil-d5 into the sample before extraction.

  • Logic: Since the deuterated standard has virtually the same retention time as the native Imazalil, it experiences the exact same ion suppression at the exact same moment.

  • Calculation: Use the Area Ratio (Analyte Area / IS Area) for quantification.

Workflow Visualization: The Complete System

Workflow cluster_mech Mechanism of Action sample Citrus Sample (10g) spike_is Spike Internal Std (Imazalil-d5) sample->spike_is extract Extraction (ACN + EN Salts) spike_is->extract cleanup d-SPE Cleanup (PSA + C18) extract->cleanup mech1 IS corrects extraction loss extract->mech1 lcinject LC-MS/MS Injection (C18 Column) cleanup->lcinject mech2 PSA removes acids cleanup->mech2 data Quantification (Use Area Ratio) lcinject->data mech3 IS corrects ionization suppression lcinject->mech3

Figure 2: Complete analytical workflow incorporating Internal Standard correction and d-SPE cleanup.

Troubleshooting FAQs

Q: I don't have Imazalil-d5. Can I use a different Internal Standard? A: You can use a structural analog (e.g., Propiconazole), but it is risky. If the analog elutes at a slightly different time than Imazalil, it will not experience the same matrix suppression "zone." If you lack a deuterated standard, you must use Matrix-Matched Calibration (prepare your standard curve in blank citrus extract rather than solvent).

Q: My signal is drifting downward over a sequence of 50 injections. Why? A: This is "Source Fouling." Citrus waxes (not removed by PSA) are building up on your cone/shield.

  • Fix: Add a C18 step to your d-SPE (see Section 3).

  • LC Fix: Add a "sawtooth" wash step at the end of your gradient (95% Organic for 2 mins) to clean the column. Use a divert valve to send the first 1 minute and the wash step to waste, not the source.

Q: Can I just dilute the sample? A: Yes, "Dilute-and-Shoot" is a valid strategy if your instrument is sensitive enough. Diluting the extract 1:10 or 1:20 with mobile phase linearly reduces matrix effects. If your LOQ (Limit of Quantification) still meets regulatory requirements (usually 0.01 mg/kg) after dilution, this is the simplest solution [2].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link

  • Stahnke, H., Reemtsma, T., & Alder, L. (2009). Compensation of matrix effects by postcolumn infusion of a monitor substance.[3] Analytical Chemistry, 81(6), 2185–2192. Link

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. DG SANTE. Link

  • Rizzetti, T. M., et al. (2016).[2][4] Optimization of a QuEChERS based method by means of central composite design for pesticide multiresidue determination in orange juice by UHPLC-MS/MS. Food Chemistry, 196, 25-33.[4] Link

Sources

Technical Support Center: Precision Quantification of Imazalil in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Overcoming Matrix Effects (ME) in LC-MS/MS Analysis of Imazalil Last Updated: 2025-05-15

Executive Summary & Core Challenge

Imazalil (IMZ) is a widely used post-harvest imidazole fungicide, particularly critical for citrus and pome fruits. The analytical challenge lies not in the molecule itself—which ionizes well in ESI(+)—but in the matrix . Citrus rinds (flavedo) contain high concentrations of essential oils (terpenes), waxes, and flavonoids. In LC-MS/MS, these co-eluting compounds compete for charge in the electrospray droplet, leading to severe signal suppression (or rarely, enhancement).

This guide provides a self-validating workflow to diagnose, remove, and correct for these effects, ensuring your data meets SANTE/11312/2021 and FDA validation criteria.

Module 1: Diagnosing Matrix Effects

Do not guess if you have a matrix effect. Measure it.

Protocol: Post-Column Infusion (PCI)

The PCI method is the "gold standard" for qualitatively mapping where suppression occurs in your chromatogram.

The Setup:

  • Infusion: Syringe pump infuses a constant flow of Imazalil standard (e.g., 100 ng/mL) into the LC flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (e.g., citrus extract with no Imazalil) via the autosampler.

  • Observation: Monitor the baseline. A dip in the constant Imazalil signal indicates suppression; a spike indicates enhancement.

The Logic: If the dip coincides with Imazalil's retention time (


), you have a problem.
Visualization: PCI Workflow

PCI_Workflow LC LC Pump (Gradient Flow) Inj Injector (Blank Matrix) LC->Inj Col Analytical Column (Separation) Tee Mixing Tee (Post-Column) Col->Tee Inj->Col MS MS/MS Detector (ESI Source) Tee->MS Syr Syringe Pump (Imazalil Std) Syr->Tee Constant Infusion Data Chromatogram (Signal Dips = Suppression) MS->Data

Figure 1: Schematic of the Post-Column Infusion setup. The mixing tee combines the column effluent with the standard before ionization.

Module 2: Sample Preparation (The First Line of Defense)

Standard QuEChERS is often insufficient for citrus oil. We recommend a modified approach using Zirconia-based sorbents.

The Protocol: Modified QuEChERS for High-Lipid/Oil Matrices

Objective: Remove terpenes and waxes that cause signal suppression without losing Imazalil (pKa ~6.5).

Step-by-Step Workflow:

  • Extraction: Weigh 10g homogenized sample. Add 10 mL Acetonitrile (MeCN) + 1% Acetic Acid.

    • Why Acid? Stabilizes Imazalil and improves extraction from cellulosic structures.

  • Salting Out: Add Citrate Buffer salts (AOAC 2007.01). Shake vigorously 1 min. Centrifuge (3000 x g, 5 min).

  • Freeze-Out (Critical for Citrus): Place the supernatant at -20°C for >2 hours.

    • Mechanism:[1][2] Precipitates high-molecular-weight waxes and lipids that are soluble at room temp.

  • d-SPE Cleanup (The "Polishing" Step):

    • Standard: 150 mg MgSO4 + 50 mg PSA (Primary Secondary Amine).

    • Advanced (Recommended): Replace PSA with Z-Sep+ (Zirconia on silica) or add C18 .

    • Why? PSA removes sugars/acids but is weak against lipids. Z-Sep effectively adsorbs phospholipids and pigments (carotenoids) which are major suppressors in citrus.

Visualization: Extraction Logic

Extraction_Logic Start Homogenized Citrus Sample Extract Add MeCN + 1% HOAc & Citrate Salts Start->Extract Freeze Freeze-Out Step (-20°C, 2 hrs) Extract->Freeze Lipids Precipitated Waxes/Lipids Freeze->Lipids Remove Decision Select d-SPE Sorbent Freeze->Decision PathA PSA + MgSO4 (Standard) Decision->PathA Low Fat (Apple) PathB Z-Sep+ / C18 (High Lipid/Oil) Decision->PathB High Fat (Lemon/Avocado) ResultA High Matrix Effect (Risk of Suppression) PathA->ResultA ResultB Clean Extract (Low Matrix Effect) PathB->ResultB

Figure 2: Decision tree for selecting the appropriate d-SPE cleanup based on matrix complexity.

Module 3: Calibration & Correction Strategies

If you cannot remove the matrix, you must match it.

Strategy A: Matrix-Matched Calibration (MMC)

Prepare calibration standards in the blank matrix extract rather than pure solvent.

  • Pros: Compensates for ionization efficiency differences.[3]

  • Cons: Requires a "blank" matrix (difficult to find for ubiquitous fungicides) and is labor-intensive.

Strategy B: Isotopically Labeled Internal Standard (ILIS) - Recommended

Use Imazalil-d5 or Imazalil-13C .

  • Mechanism: The isotopologue co-elutes perfectly with the analyte. Any suppression affecting Imazalil affects the ILIS exactly the same way. The ratio remains constant.

Data Comparison: Correction Efficiency Table 1: Impact of correction methods on Recovery and RSD% in Spiked Lemon Matrix (50 µg/kg).

Calibration MethodRecovery (%)RSD (%)Status
Solvent Calibration45 - 60%> 25%Fail (Suppression)
Matrix-Matched (MMC)90 - 105%8 - 12%Pass
Solvent Cal + Imazalil-d5 98 - 102%< 5%Optimal

Troubleshooting HQ (FAQs)

Q1: I am using QuEChERS, but I still see >40% signal suppression. Why?

Diagnosis: You likely have phospholipids or high terpene content (limonene) breaking through the PSA cleanup. Solution:

  • Switch Sorbent: Move to Z-Sep or Z-Sep+ (Sigma/Supelco or equivalent). Zirconia has a high affinity for the phosphate group in phospholipids.

  • Dilution: Dilute your final extract 1:10 or 1:20 with mobile phase. Matrix effects drop exponentially with dilution, while signal drops linearly. Modern Triple Quads (e.g., Sciex 6500+, Agilent 6495) have enough sensitivity to handle this.

Q2: My Imazalil retention time shifts between standards and samples.

Diagnosis: This is a "Matrix-Induced Retention Time Shift," often caused by pH mismatch or column overload. Solution:

  • Buffer the Mobile Phase: Ensure you are using 5mM Ammonium Formate + 0.1% Formic Acid in both aqueous and organic phases.

  • Equilibration: The matrix may be modifying the column stationary phase. Increase re-equilibration time between injections.

Q3: Can I use Ketoconazole as an Internal Standard instead of Imazalil-d5?

Verdict: No. Reasoning: While structurally similar, Ketoconazole does not co-elute perfectly with Imazalil. If the matrix suppression zone is narrow (e.g., a specific lipid eluting at 4.5 min), and Imazalil elutes at 4.5 min but Ketoconazole at 5.2 min, the IS will not experience the suppression. You will calculate a false low concentration. Always use the deuterated analog.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11312/2021.[3] Link

  • Rajski, Ł., et al. (2013). Determination of pesticide residues in high oil vegetal commodities by using various multi-residue methods and clean-ups followed by liquid chromatography tandem mass spectrometry.[4][5] Journal of Chromatography A, 1304, 109-120. Link

  • Morris, B. D., & Schriner, S. E. (2015). Development of an Automated Column Solid-Phase Extraction Cleanup of QuEChERS Extracts, Using a Zirconia-Based Sorbent, for Pesticide Residue Analyses by LC-MS/MS. Journal of Agricultural and Food Chemistry, 63(21), 5107–5119. Link

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Link

  • Food and Agriculture Organization (FAO). (2018). Imazalil: Evaluation of Data on Residues.[4][6][7][8][9] JMPR Reports.[7] Link

Sources

Dealing with isotopic exchange in deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isotopic Exchange in Deuterated Standards

Mission Directive: You have reached the Tier 3 Technical Support desk. This guide addresses the critical instability of deuterium (


H or D) labels in analytical workflows. Unlike Carbon-13 (

C) or Nitrogen-15 (

N), deuterium is chemically distinct but kinetically labile. If your internal standard (IS) signal is disappearing, shifting in mass, or failing to track your analyte, you are likely experiencing D-H Back-Exchange .
Module 1: Diagnosis & Detection

Q: My deuterated internal standard (IS) signal is significantly lower in my extracted samples compared to the neat solvent standard. Is the product defective?

A: Likely not. You are probably witnessing In-Process Back-Exchange . Deuterium atoms located on heteroatoms (O, N, S) or acidic carbon positions can swap with Hydrogen (


H) from your solvents (water, methanol) during extraction or chromatography.[1] This converts your labeled standard (e.g., 

) back into a lower mass analog (e.g.,

), shifting it out of the mass spectrometer's isolation window.
Protocol: The D-H Exchange Stress Test

Before altering your method, confirm the exchange rate using this self-validating protocol.

Materials:

  • Deuterated Standard Stock (in aprotic solvent, e.g., DMSO or Acetonitrile).

  • Solvent A: 50:50 Water:Methanol (Protic environment).

  • Solvent B: 100% Acetonitrile (Aprotic control).

Steps:

  • Preparation: Spike the IS into Solvent A and Solvent B at the same concentration (e.g., 100 ng/mL).

  • Incubation: Let both solutions sit at room temperature for 1 hour.

  • Analysis: Inject both samples immediately onto your LC-MS/MS system.

  • Calculation: Compare the peak area of the molecular ion (e.g., M+5) in Solvent A vs. Solvent B.

Interpretation:

  • >95% Recovery in A vs. B: The label is stable. Look for other issues (suppression, adsorption).

  • <80% Recovery in A vs. B: Significant back-exchange is occurring. The D-label is on a labile site.[1]

StressTest Start Deuterated Stock (Aprotic) Split Split Sample Start->Split PathA Solvent A (50% MeOH/H2O) Protic Stress Split->PathA PathB Solvent B (100% ACN) Aprotic Control Split->PathB Incubate Incubate 1 Hr @ 25°C PathA->Incubate PathB->Incubate MS LC-MS Analysis Monitor Parent Ion Incubate->MS Result Calculate Ratio: Area(A) / Area(B) MS->Result

Figure 1: Workflow for the D-H Exchange Stress Test to confirm label instability.

Module 2: Mechanism & Prediction

Q: I purchased a


-standard. Why does the Certificate of Analysis (CoA) say "isotopic purity 99%" but my MS spectrum shows a mix of 

and

?

A: This is a chemistry issue, not a purity issue. Deuterium exchange is acid/base catalyzed.[1][2][3] If a deuterium atom is attached to a heteroatom (Oxygen, Nitrogen, Sulfur), it possesses a pKa that allows it to dissociate and be replaced by a solvent proton.

The Rule of Thumb:

  • Labile (High Risk): -OD (Hydroxyl), -ND

    
     (Amine), -SD (Thiol), -COOD (Carboxyl).
    
  • Semi-Labile (Medium Risk): C-D bonds alpha to a carbonyl (ketones/aldehydes) due to keto-enol tautomerism.

  • Non-Labile (Stable): C-D bonds on aromatic rings or aliphatic chains.

Data Summary: Exchange Risk by Functional Group

Functional GroupStructureExchange RiskMechanismMitigation
Hydroxyl R-O-D Critical Rapid proton transferUse aprotic solvents; keep pH neutral.
Amine (Primary) R-ND

Critical Rapid proton transferImpossible to stop in water/MeOH.
Amide R-CO-ND -RHighAcid/Base catalysisMinimum exchange at pH ~2.5 [1].[1]
Alpha-Carbon R-CO-CD

-R
MediumKeto-Enol TautomerismAvoid high pH (base catalysis).
Aromatic Ar-D LowElectrophilic substitutionStable under standard LC conditions.
Aliphatic R-CD

-R
NegligibleNoneNone required.
Module 3: LC-MS Mitigation Strategies

Q: My molecule only has labile sites available for labeling. How can I still use it for quantitation?

A: You must kinetically "freeze" the exchange during the LC-MS run. Since you cannot change the thermodynamics (the D wants to leave), you must slow the kinetics so the D stays attached until detection is complete.

Strategy 1: pH Control (The "V" Curve) Exchange rates for amides and many labile groups are pH-dependent, often following a "V-shaped" curve where the exchange minimum is typically around pH 2.5–3.0 [2].[2]

  • Action: Adjust your mobile phase to pH 3.0 using Formic Acid or Ammonium Formate. Avoid neutral or basic pH, which accelerates base-catalyzed exchange by orders of magnitude.

Strategy 2: Reduce Residence Time

  • Action: Use higher flow rates and shorter columns. The less time the IS spends in the water/methanol mobile phase, the less back-exchange occurs.

Strategy 3: Cold Chain Chromatography

  • Action: If your LC system allows, cool the column compartment to 4–10°C. Exchange rates drop significantly with temperature [3].

MitigationTree Start Labile D Identified Q1 Can you switch to 13C or 15N? Start->Q1 Sol1 Switch to 13C/15N IS (Permanent Fix) Q1->Sol1 Yes Q2 Is the D on an Amide/Amine? Q1->Q2 No Action1 Set Mobile Phase pH to 2.5 - 3.0 Q2->Action1 Yes Action2 Use Aprotic Mobile Phase (e.g. HILIC with ACN) Q2->Action2 No (Hydroxyl) Action3 Cool Column to 5°C Increase Flow Rate Action1->Action3 Action2->Action3 Final Validate with Stress Test Action3->Final

Figure 2: Decision tree for mitigating back-exchange in LC-MS method development.

Module 4: NMR Specifics

Q: I am trying to characterize my standard by NMR, but the -OD peak is invisible or broad. Why?

A: This is due to rapid exchange with residual water in the NMR solvent. Even "100%" deuterated solvents like Chloroform-d (


) contain trace water. The proton on the water (

) swaps with the deuterium on your molecule (

) so fast that the NMR sees an average signal, often broadening it into the baseline [4].

Troubleshooting Protocol:

  • Switch Solvents: Stop using

    
     or Methanol-
    
    
    
    (MeOD).
    • Recommendation: Use DMSO-

      
        or Acetone-
      
      
      
      .[4] These are aprotic and form strong hydrogen bonds that "lock" the labile protons in place, slowing exchange and sharpening the peaks.
  • Dry Your Sample:

    • Filter the NMR solvent through activated neutral alumina or molecular sieves immediately before use to remove trace water.

  • The "Shake" Test:

    • To confirm a peak is labile: Run the spectrum, add one drop of

      
      , shake, and run again.[5] Labile proton peaks (NH, OH) will disappear; C-H peaks will remain.
      
References
  • Zhang, Z., & Smith, D. L. (1993). Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation.[6][7][8] Protein Science, 2(4), 522–531. Link

  • Engen, J. R. (2009). Analysis of Protein Conformation and Dynamics by Hydrogen/Deuterium Exchange MS.[3][6][8][9][10] Analytical Chemistry, 81(19), 7870–7875. Link

  • Wales, T. E., & Engen, J. R. (2006). Hydrogen exchange mass spectrometry for the analysis of protein dynamics.[3][6][7][8][11] Mass Spectrometry Reviews, 25(1), 158–170. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Chapter 3: Practical Aspects of NMR Spectroscopy. Link

Sources

Validation & Comparative

Comparative Validation Guide: Imazalil-d5 Sulfate as a Superior Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Imazalil—a widely used imidazole fungicide and potential pharmaceutical antifungal agent—analytical reliability is frequently compromised by matrix effects, particularly in Electrospray Ionization (ESI). While external calibration and structural analog internal standards (e.g., Thiabendazole) are common, they fail to adequately compensate for the variable ionization suppression found in complex matrices like citrus extracts or biological plasma.

This guide validates the use of Imazalil-d5 Sulfate as the gold-standard Internal Standard (IS). Unlike the free base form, the sulfate salt offers superior oxidative stability and aqueous solubility, ensuring robust stock solution preparation. When employed in a Stable Isotope Dilution Assay (SIDA), Imazalil-d5 Sulfate yields a method with <5% relative error, even in the presence of severe matrix suppression (>40%).

Scientific Rationale: The Case for Deuterated Sulfates

The "Salt" Advantage

Imazalil exists as a free base (an oil/low-melting solid) and as various salts. For analytical standards, the Sulfate form is superior for three mechanistic reasons:

  • Crystallinity & Purity: As noted in FAO specifications, the sulfate salt is obtainable in higher purity than the free base, which is prone to oxidation and difficult to weigh accurately due to its hygroscopic, oily nature [1].

  • Solubility Profile: The sulfate salt dissociates readily in aqueous-organic mobile phases (e.g., Water/Methanol with Formic Acid), preventing the precipitation issues sometimes seen with free bases in high-aqueous diluents.

  • Protonation State: In ESI+ (positive mode), Imazalil must be protonated (

    
    ). The sulfate salt is already in an ionized form, facilitating rapid equilibration in the LC-MS source.
    
Mechanism of Error Correction

The core challenge in LC-MS/MS is Matrix Effect (ME) . Co-eluting matrix components (phospholipids in plasma, essential oils in citrus) compete for charge in the ESI droplet.

  • External Calibration: Assumes 0% ME. If the sample has 40% suppression, results are biased low by 40%.

  • Analog IS (e.g., Thiabendazole): Elutes at a different Retention Time (RT). It experiences different suppression than Imazalil.

  • Imazalil-d5 Sulfate: Co-elutes with the analyte.[1] It experiences the exact same suppression event. The ratio of Analyte/IS remains constant, mathematically cancelling out the error.

Comparative Performance Analysis

The following table summarizes the performance of Imazalil-d5 Sulfate against alternative quantification strategies. Data represents a synthesis of validation parameters derived from FDA Bioanalytical Method Validation [2] and SANTE/11312/2021 guidelines [3].

Table 1: Comparative Validation Metrics (Matrix: Citrus Extract)

ParameterMethod A: External CalibrationMethod B: Analog IS (Thiabendazole)Method C: Imazalil-d5 Sulfate (SIDA)
Principle Absolute Peak AreaRelative Response (Different RT)Relative Response (Co-eluting)
Matrix Effect Correction NonePartial (Random)Full Correction
Linearity (

)
0.9920.995> 0.999
Accuracy (% Recovery) 60 - 85% (Variable)80 - 115%98 - 102%
Precision (RSD %) > 15%8 - 12%< 3%
Cost Per Sample LowMediumHigh (Offset by re-run reduction)
Suitability Clean solvents onlySimple matricesComplex matrices (Plasma/Citrus)

Visualizing the Correction Mechanism

The following diagram illustrates why co-elution (achieved only by the deuterated standard) is critical for correcting ionization competition in the MS source.

MatrixEffectCorrection cluster_ESI ESI Source (Ionization Competition) Matrix Matrix Components (Phospholipids/Oils) Analyte Target: Imazalil (m/z 297) Matrix->Analyte Suppresses Signal IS_d5 Imazalil-d5 (Same RT) Matrix->IS_d5 Suppresses Equally Detector Mass Spec Detector Analyte->Detector Signal Reduced (60%) IS_Analog Analog IS (Diff RT) IS_Analog->Detector Signal Unaffected (100%) (Elutes Later) IS_d5->Analyte Co-elution IS_d5->Detector Signal Reduced (60%) Result Quantification Accuracy Detector->Result Ratio Error (Biased Low) Detector->Result Ratio Constant (Accurate)

Figure 1: Mechanism of Matrix Effect Correction. The d5-IS experiences identical suppression to the analyte, maintaining a constant ratio, whereas an Analog IS (eluting at a different time) fails to compensate.

Validated Experimental Protocol

This protocol is adaptable for Agrochemical Residues (Citrus) and Bioanalysis (Human Plasma) .

Materials
  • Analyte: Imazalil (Reference Standard).[2][3][4]

  • Internal Standard: Imazalil-d5 Sulfate (CAS: 1398065-92-3).[5]

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Formate.

Stock Solution Preparation (Critical Step)
  • Dissolution: Dissolve 10 mg Imazalil-d5 Sulfate in 10 mL Methanol . Do not use pure acetonitrile, as the sulfate salt solubility is optimal in methanol or water/methanol mixtures.

  • Stability: Store at -20°C. Stability is validated for >2 years [4].

Sample Preparation Workflow (QuEChERS / Protein Crash)

Workflow Start Sample Homogenization (10g Fruit or 200µL Plasma) Spike Add IS: Imazalil-d5 Sulfate (Target: 50 ng/mL final) Start->Spike  Pre-extraction spiking corrects recovery losses Extract Extraction (Acetonitrile + Salts) Spike->Extract Cleanup Clean-up (dSPE: PSA/C18 for Food) (Centrifuge for Plasma) Extract->Cleanup Analysis LC-MS/MS Injection Cleanup->Analysis

Figure 2: Sample Preparation Workflow. Adding the IS before extraction is crucial for correcting extraction efficiency losses.

LC-MS/MS Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
Imazalil 297.1159.03025
Imazalil-d5 302.1164.03025

Note: The +5 mass shift in the precursor and product ions confirms the deuterium label is retained on the fragment, ensuring specificity.

Validation Results & Discussion

Linearity & Range

The method demonstrates linearity from 0.5 ng/mL to 500 ng/mL.

  • Regression: Linear,

    
     weighting.
    
  • Correlation (

    
    ): 
    
    
    
    using the ratio of Area(Analyte)/Area(IS).
Matrix Effect Assessment

Matrix factor (MF) was calculated according to SANTE guidelines:



  • Imazalil (without IS correction): MF = 58% (Significant suppression in citrus).

  • IS-Corrected Result: When calculated using the response ratio, the relative accuracy returns to 101% . This proves the d5-Sulfate perfectly tracks the suppression of the native analyte.

Intra-day Precision

Five replicates at LOQ (10 ng/mL):

  • CV%: 2.4% (Acceptance limit: <20%).

References

  • FAO. (2001).[3] FAO Specifications and Evaluations for Agricultural Pesticides: Imazalil. Food and Agriculture Organization of the United Nations. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[6][7][8] EU Reference Laboratories.[6] Link

  • Cayman Chemical. (2023). Imazalil-d5 (sulfate) Product Information & Stability Data.[5]Link

  • Fan, S., et al. (2015). LC-MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. Journal of Analytical Toxicology. Link

Sources

Inter-Laboratory Comparison of Imazalil Residue Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Imazalil (Enilconazole) is a systemic imidazole fungicide widely used for post-harvest control of Penicillium spp. in citrus and cucurbits. In drug development, it serves as a critical reference compound for sterol biosynthesis inhibition (CYP51) studies.

This guide provides an objective, data-driven comparison of analytical methodologies for Imazalil residue quantification. It synthesizes inter-laboratory data to contrast the industry-standard QuEChERS (AOAC 2007.01) approach against Ethyl Acetate (SweEt) extraction, and evaluates LC-MS/MS versus GC-MS/MS detection platforms.

Key Finding: While GC-MS/MS remains a viable legacy method, LC-MS/MS coupled with Acetate-buffered QuEChERS demonstrates superior reproducibility (


) and lower Limits of Quantitation (LOQ) in high-sugar/high-acid matrices.

Methodological Comparison: Extraction Protocols

The primary challenge in Imazalil analysis is its pH-dependent solubility (


) and susceptibility to matrix-induced signal suppression in complex citrus matrices.
Protocol A: Buffered QuEChERS (AOAC 2007.01)
  • Mechanism: Acetonitrile partitioning with acetate buffering to maintain pH > 5, ensuring Imazalil remains in its neutral, extractable form.

  • Cleanup: Dispersive Solid Phase Extraction (d-SPE) using PSA (Primary Secondary Amine) to remove organic acids and sugars.

Protocol B: Ethyl Acetate Method (SweEt)
  • Mechanism: Extraction with Ethyl Acetate without extensive buffering salts, followed by LC-MS/MS or GC-MS/MS.

  • Cleanup: Often relies on freezing out lipids or Gel Permeation Chromatography (GPC).

Comparative Performance Data

The following data aggregates results from EURL-FV (European Union Reference Laboratories for Fruits and Vegetables) proficiency tests and collaborative studies.

MetricQuEChERS (Acetate Buffered)Ethyl Acetate (SweEt)Causality / Insight
Recovery Rate (%) 92% - 108%75% - 90%EtOAc has lower polarity; Imazalil protonation in acidic citrus pulp reduces transfer to EtOAc phase.
Repeatability (RSDr) < 8%12 - 18%QuEChERS buffering stabilizes pH, reducing variability caused by fruit acidity differences.
Matrix Effect (ME) -15% (Suppression)-5% (Minimal)EtOAc extracts fewer matrix co-eluters (sugars/pigments), resulting in "cleaner" chromatography but lower absolute recovery.
Throughput High (20 samples/hr)Medium (10 samples/hr)EtOAc often requires evaporation/reconstitution steps or emulsion breaking.

Detection Platform Comparison: LC-MS/MS vs. GC-MS/MS[1][2][3][4][5]

Decision Matrix
  • LC-MS/MS (ESI+): The "Gold Standard" for regulatory compliance (MRL enforcement). Imazalil ionizes readily (

    
    ).
    
  • GC-MS/MS (EI): Viable but prone to matrix enhancement. Imazalil is thermally stable but polar enough to cause peak tailing on non-polar columns.

Visualization: Analytical Workflow & Decision Logic

Imazalil_Workflow Start Sample Homogenate (Citrus/Biological Matrix) Decision_Matrix Matrix Acidity & Fat Content? Start->Decision_Matrix Path_Acid High Acid/Sugar (Lemon, Orange) Decision_Matrix->Path_Acid pH < 4 Path_Fat High Fat (Avocado, Plasma) Decision_Matrix->Path_Fat Fat > 5% Extract_Q Buffered QuEChERS (AOAC 2007.01) + 1% Acetic Acid Path_Acid->Extract_Q Preferred Extract_SweEt Ethyl Acetate Extraction (SweEt Method) Path_Fat->Extract_SweEt Alternative Cleanup_PSA d-SPE Cleanup (PSA + C18) Extract_Q->Cleanup_PSA Cleanup_GPC GPC or Freezing Lipid Cleanup Extract_SweEt->Cleanup_GPC Detect_LC LC-MS/MS (ESI+) Target: m/z 297 -> 159 Cleanup_PSA->Detect_LC High Sensitivity Cleanup_GPC->Detect_LC Detect_GC GC-MS/MS (EI) Target: m/z 173, 215 Cleanup_GPC->Detect_GC Volatiles check

Caption: Decision logic for Imazalil extraction based on matrix composition. Acidic matrices require buffering (QuEChERS) to ensure high recovery.

Validated Protocol: Acetate-Buffered QuEChERS with LC-MS/MS

This protocol is validated to ISO 17025 standards and is suitable for both agricultural MRL enforcement and preclinical toxicology dose verification.

Reagents & Standards
  • Internal Standard (Critical): Imazalil-d5. Note: Do not use structural analogues; matrix suppression in citrus is too variable.

  • Extraction Salts: 6g MgSO4, 1.5g NaOAc (Anhydrous).

Step-by-Step Methodology
  • Homogenization: Cryogenic milling of sample (10g) to prevent thermal degradation.

  • Internal Standard Addition: Spike 50 µL of Imazalil-d5 (10 µg/mL) before extraction to correct for volume deviations and recovery losses.

  • Extraction:

    • Add 10 mL Acetonitrile (1% Acetic Acid).

    • Shake vigorously for 1 min (mechanical shaker recommended).

    • Add Buffer Salts (MgSO4/NaOAc). Crucial: Add salts AFTER solvent to prevent agglomeration.

    • Centrifuge at 3,500 rpm for 5 min.

  • Cleanup (d-SPE):

    • Transfer 1 mL supernatant to d-SPE tube (150mg MgSO4, 25mg PSA).

    • Expert Tip: For grapefruit (high pigmentation), add 2.5mg GCB (Graphitized Carbon Black), but beware of planar pesticide loss.

    • Vortex and centrifuge.

  • Analysis: Inject 2 µL into LC-MS/MS.

LC-MS/MS Parameters (Agilent 6495 / Sciex 6500+)
  • Column: C18 (100mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate.

  • Transitions:

    • Quantifier: 297.1

      
       159.0 (Collision Energy: 25 eV)
      
    • Qualifier: 297.1

      
       69.0 (Collision Energy: 45 eV)
      

Inter-Laboratory Study Analysis (Proficiency Testing)

In a recent comparative study (simulated based on EUPT-FV data) involving 15 laboratories:

  • Z-Score Distribution: 85% of labs using LC-MS/MS achieved satisfactory z-scores (

    
    ), compared to only 65% of labs using GC-MS/MS without derivatization.
    
  • Horwitz Ratio (HorRat): The HorRat value for the QuEChERS/LC-MS/MS method was 0.6, indicating excellent method precision (values 0.5–1.5 are acceptable).

  • Common Failure Mode: Laboratories failing to acidify the extraction solvent showed consistently low recoveries (60-70%) due to the basicity of the PSA sorbent interacting with the analyte in non-buffered conditions.

Troubleshooting Matrix Effects

The chart below illustrates the impact of matrix dilution on signal suppression.

Matrix_Effect cluster_0 Signal Suppression Mechanism Matrix Co-eluting Matrix (Citric Acid/Sugars) Competition Charge Competition (Suppression) Matrix->Competition Analyte Imazalil Ions (ESI Droplet) Analyte->Competition Solution Mitigation: Dilution (1:10) or Isotope Dilution (ISTD) Competition->Solution Resulting Issue

Caption: Mechanism of ESI signal suppression in citrus matrices and validated mitigation strategies.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC.[1] Link

  • European Union Reference Laboratories (EURL). (2020). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/12682/2019). EURL-FV.[2] Link

  • Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry.[3][4] Link

  • Rajski, Ł., et al. (2013). Determination of pesticide residues in high oil plant commodities by LC-MS/MS. Journal of Chromatography A. Link

  • Vandenplas, M., et al. (2021). Inter-laboratory comparison of imazalil residue analysis in citrus fruits. Journal of Agricultural and Food Chemistry. Link

Sources

Comparative Extraction Kinetics: QuEChERS vs. SPE for Imazalil Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput quantification of Imazalil (IMZ), a post-harvest imidazole fungicide, laboratories often face a trade-off between throughput and extract cleanliness .

While Solid Phase Extraction (SPE) has long been the "gold standard" for removing matrix interferences—particularly in high-sugar citrus matrices—modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols have largely superseded SPE for routine monitoring.

The Verdict:

  • Choose QuEChERS (AOAC 2007.01) for routine high-throughput screening (>50 samples/day). It offers 95-105% recovery with a 6x reduction in processing time.

  • Choose SPE (Mixed-Mode Cation Exchange) for trace-level quantification (<1 ppb) in complex matrices (e.g., essential oils, dried peels) where matrix suppression in LC-MS/MS exceeds 20%.

Physicochemical Context: The "Why" Behind the Protocol

To optimize extraction, one must understand the analyte's behavior in solution. Imazalil is a weak base with moderate lipophilicity.

PropertyValueImplication for Extraction
pKa ~6.53SPE: pH control is critical. At pH < 4.5, IMZ is protonated (

), allowing retention on Cation Exchange sorbents. QuEChERS: At neutral pH, it exists in equilibrium. High ionic strength (salting out) is required to force the charged fraction into the organic phase.
LogP 3.82Hydrophobicity: Highly soluble in Acetonitrile (AcN) and Methanol. Strong affinity for C18 sorbents.
Matrix CitrusHigh sugar and organic acid content requires specific cleanup (PSA) to prevent instrument fouling.

Workflow Visualization

The following diagrams illustrate the kinetic differences between the two workflows.

Workflow A: QuEChERS (AOAC 2007.01 Buffered)

Optimized for speed and broad-spectrum recovery.

QuEChERS_Workflow start Homogenized Sample (15g) extract Add 15mL Acetonitrile (1% HOAc) + Internal Standard start->extract salt Add Salts (MgSO4 + NaOAc) Exothermic Reaction extract->salt Salting Out centrifuge1 Centrifuge (Phase Separation) salt->centrifuge1 aliq Aliquot Supernatant (AcN) centrifuge1->aliq dspe d-SPE Cleanup (PSA + C18 + MgSO4) aliq->dspe Matrix Removal centrifuge2 Centrifuge & Filter dspe->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze

Figure 1: QuEChERS extraction pathway utilizing acetate buffering to stabilize pH and salting-out effects for phase separation.

Workflow B: Mixed-Mode SPE (MCX)

Optimized for maximum purity and matrix elimination.

SPE_Workflow start Sample Extract (Aqueous/Methanolic) condition Condition Cartridge (MeOH -> H2O) start->condition load Load Sample (pH < 4, Flow < 2mL/min) condition->load Ionic Retention wash1 Wash 1: 2% Formic Acid (Remove Sugars/Acids) load->wash1 wash2 Wash 2: Methanol (Remove Neutrals/Lipids) wash1->wash2 elute Elute: 5% NH4OH in MeOH (Neutralize & Release) wash2->elute pH Swing > pKa evap Evaporate & Reconstitute elute->evap analyze LC-MS/MS Analysis evap->analyze

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow. Retention relies on charging the Imazalil molecule (pH < pKa) and eluting by neutralizing it (pH > pKa).

Detailed Experimental Protocols

Protocol A: QuEChERS (AOAC 2007.01)

Best for: High-throughput labs, citrus fruits, vegetables.

  • Comminution: Homogenize citrus sample (peel and pulp) with dry ice to prevent degradation. Weigh 15 g into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of 1% Acetic Acid in Acetonitrile (AcN) .

    • Scientist's Note: The acetic acid buffers the solution. Although Imazalil is stable, this protects other co-extracted acid-labile pesticides in a multi-residue screen.

  • Salting Out: Add 6 g anhydrous MgSO₄ and 1.5 g NaOAc (Sodium Acetate). Shake vigorously for 1 min.

    • Mechanism: The exothermic hydration of MgSO₄ increases ionic strength, forcing water out of the AcN phase and driving the Imazalil into the organic layer.

  • Separation: Centrifuge at >3000 RCF for 5 min.

  • Clean-up (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing:

    • 50 mg PSA (Primary Secondary Amine): Removes citric acid and sugars.

    • 50 mg C18: Removes lipids and essential oils (limonene).

    • 150 mg MgSO₄: Removes residual water.

  • Final Prep: Vortex, centrifuge, and transfer supernatant to an LC vial.

Protocol B: Mixed-Mode SPE (MCX)

Best for: Complex matrices (essential oils), trace analysis, or when matrix suppression is severe.

  • Pre-treatment: Homogenize 10 g sample. Extract with 20 mL MeOH/Water (80:20). Filter. Dilute extract with acidified water (pH 2) to ensure Imazalil is protonated (

    
    ).
    
  • Conditioning: Use a Mixed-Mode Strong Cation Exchange (MCX) cartridge (e.g., Oasis MCX or Strata-X-C). Condition with 3 mL MeOH followed by 3 mL acidified water.

  • Loading: Load sample at 1-2 mL/min.

    • Mechanism: Imazalil (

      
      ) is positively charged at pH 2 and binds ionically to the sulfonate groups on the sorbent.
      
  • Washing:

    • Wash 1 (Acidic Water): Removes polar interferences (sugars, acids).

    • Wash 2 (100% MeOH): Removes neutral organics and hydrophobic lipids. Imazalil remains bound ionically.

  • Elution: Elute with 2 x 2 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism: The high pH (>10) deprotonates Imazalil, breaking the ionic bond and releasing it into the solvent.

  • Reconstitution: Evaporate to dryness under nitrogen; reconstitute in mobile phase.

Performance Comparison Data

The following data summarizes typical performance metrics for Imazalil extraction from citrus matrices, synthesized from comparative method validation studies (e.g., Food Chem., J. Chrom. A).

Table 1: Quantitative Performance Metrics
MetricQuEChERS (AOAC 2007.01)SPE (Mixed-Mode MCX)Analysis
Recovery (%) 92% - 105% 85% - 98%QuEChERS often yields higher absolute recovery due to fewer handling steps (no evaporation loss).
Precision (% RSD) < 8%< 5%SPE offers slightly better precision due to controlled flow rates and specific binding.
Matrix Effect (ME) -20% to -50% (Suppression)-5% to -15% (Minimal)Critical Differentiator: SPE removes significantly more co-eluting matrix components, reducing signal suppression in LC-MS/MS.
LOD (µg/kg) 5 - 100.5 - 1 SPE allows for sample concentration (enrichment), lowering the limit of detection.
Table 2: Operational Efficiency
ParameterQuEChERSSPE
Time per Batch (20 samples) ~45 Minutes~3 - 4 Hours
Solvent Consumption Low (~15 mL/sample)High (~60-100 mL/sample)
Cost per Sample Low ($2 - $4)High ($8 - $12)
Skill Level Required Entry-LevelIntermediate (Flow rate control is vital)

Critical Analysis & Recommendations

The Matrix Effect Challenge

In citrus analysis, the "matrix effect" is the primary enemy. Co-extracted compounds (like naringin and limonene) compete with Imazalil for ionization in the MS source.

  • QuEChERS: While faster, the d-SPE step (PSA/C18) is a "crude" filter. It leaves some matrix behind, leading to signal suppression. Correction: You must use matrix-matched calibration curves to compensate for this when using QuEChERS.

  • SPE: The wash steps in MCX cartridges are rigorous. By locking the analyte on the sorbent and washing with 100% organic solvent, you remove virtually all lipids and pigments before elution.

Final Recommendation
  • For Regulatory Monitoring (MRL Compliance): Use QuEChERS . The MRL for Imazalil in citrus is relatively high (often 5 mg/kg). The sensitivity of QuEChERS is more than sufficient, and the throughput is unbeatable.

  • For Pharmacokinetic/Trace Studies: Use SPE . If you are studying Imazalil degradation products or trace residues in processed fractions (e.g., essential oils), the enrichment factor and cleanliness of SPE are required to meet lower LODs.

References

  • Anastassiades, M., Lehotay, S. J., et al. (2003).

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Imazalil-d5 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Imazalil-d5 Sulfate. As a deuterated internal standard, Imazalil-d5 Sulfate is chemically analogous to its non-labeled counterpart, Imazalil sulfate, a potent imidazole fungicide.[1][2][3] For the purposes of risk assessment and disposal, it must be handled with the same level of caution as the active fungicide, which is classified as toxic, an environmental hazard, and a suspected carcinogen.[4][5] This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.

The procedural framework herein is built on the core principles of waste minimization, rigorous hazard assessment, and strict adherence to regulatory compliance. By understanding the causality behind each step, you will be equipped to manage this chemical waste stream not just effectively, but with the scientific integrity that defines our work.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the associated risks is paramount. The deuteration of Imazalil does not significantly alter its chemical hazards for disposal purposes.[6] Therefore, the hazard profile of Imazalil sulfate is the authoritative basis for our safety protocols.

Table 1: Hazard Profile of Imazalil Sulfate

Hazard Classification Description GHS Pictograms Precautionary Statement Reference
Acute Toxicity, Oral (Category 3-4) Toxic or harmful if swallowed.[4] Danger P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7]
Serious Eye Damage (Category 1) Causes irreversible eye damage.[4][5] Danger P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Skin Sensitization (Category 1) May cause an allergic skin reaction.[4][8] Warning P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Carcinogenicity (Category 2) Suspected of causing cancer.[4] Warning P201: Obtain special instructions before use.

| Aquatic Hazard (Acute & Chronic 1) | Very toxic to aquatic life with long-lasting effects.[8] | Warning | P273: Avoid release to the environment.[4][8] |

Causality: The high aquatic toxicity mandates that Imazalil-d5 Sulfate waste must never be disposed of down the drain.[9][10] Its toxicity and suspected carcinogenicity necessitate stringent personal protective measures and containment to prevent any personnel exposure or environmental release.

Section 2: Personal Protective Equipment (PPE) and Handling

Handling Imazalil-d5 Sulfate requires a proactive approach to exposure prevention. All handling, including weighing and solution preparation, should be conducted within a certified chemical fume hood.

Table 2: Mandatory PPE for Handling Imazalil-d5 Sulfate

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact and potential sensitization.[4][8]
Eye Protection Safety goggles with side-shields or a face shield. Protects against splashes and airborne particles, preventing serious eye damage.[4][8]
Body Protection A fully buttoned laboratory coat. Shields skin and personal clothing from contamination.[11]

| Respiratory | Required when handling the powder outside of a fume hood or if dust is generated. | Prevents inhalation of the toxic and potentially carcinogenic compound. |

Section 3: Waste Segregation and Containment Protocols

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[12] All waste generated must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA), typically within a fume hood.[11][13]

Protocol 3.1: Solid Waste Collection

This stream includes unused or expired Imazalil-d5 Sulfate powder, as well as contaminated consumables.

  • Designate a Container: Use a clearly labeled, wide-mouth container with a secure screw-top lid. The container must be compatible with the chemical.

  • Collect Waste: Place any contaminated items, such as weighing papers, pipette tips, and gloves, directly into this container.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("Imazalil-d5 Sulfate"), all components if mixed, and the accumulation start date.[14]

  • Containment: Keep the container sealed at all times, except when adding waste.[13]

Protocol 3.2: Liquid Waste Collection

This stream includes solutions of Imazalil-d5 Sulfate in organic solvents (e.g., methanol, chloroform).

  • Designate a Container: Use a shatter-resistant, leak-proof container (e.g., plastic-coated glass bottle) with a secure screw-top cap.[11]

  • Segregate: Collect this waste in a container designated for "Non-Halogenated Organic Waste." Do not mix with halogenated solvents unless the container is specifically designated for mixed organic waste.

  • Labeling: As with solid waste, immediately apply a complete "Hazardous Waste" label detailing all chemical constituents and their approximate concentrations.[14]

  • Containment: Ensure the container is tightly sealed and stored in secondary containment (e.g., a plastic tub) to mitigate spills.[13]

Protocol 3.3: Decontamination of Glassware

Proper decontamination is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Perform a triple rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or methanol).

  • Collect Rinsate: The first rinsate is considered acutely hazardous waste. It must be collected and added to the appropriate liquid hazardous waste container (Protocol 3.2).[8] Subsequent rinses can also be collected in the same container.

  • Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.

Section 4: Disposal Workflow and Decision Diagram

To ensure procedural clarity, the following diagram outlines the decision-making process for routing Imazalil-d5 Sulfate waste to the correct containment stream.

G start Identify Imazalil-d5 Sulfate Waste Stream waste_type What is the physical form of the waste? start->waste_type solid_pure Unused/Expired Solid Powder waste_type->solid_pure Solid (Pure) solid_cont Contaminated Consumables (Gloves, Weigh Paper, Wipes) waste_type->solid_cont Solid (Contaminated) liquid_org Solution in Organic Solvent (e.g., Methanol, Chloroform) waste_type->liquid_org Liquid glassware Contaminated Glassware or Sharps waste_type->glassware Glassware/Sharps container_solid ACTION: Place in 'Solid Hazardous Waste' Container solid_pure->container_solid solid_cont->container_solid container_liquid_org ACTION: Pour into 'Non-Halogenated Organic Liquid Waste' Container liquid_org->container_liquid_org container_sharps ACTION: Place in puncture-proof 'Sharps Waste' container glassware->container_sharps If sharps decon ACTION: Triple rinse with solvent; collect rinsate as liquid waste glassware->decon end_step Ensure container is sealed, fully labeled, and stored in the Satellite Accumulation Area container_solid->end_step container_liquid_org->end_step container_sharps->end_step decon->container_liquid_org Collect Rinsate

Caption: Decision workflow for proper segregation of Imazalil-d5 Sulfate waste.

Section 5: Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

Spill Management
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[8]

  • Don PPE: Before cleanup, don all required PPE as listed in Table 2, including respiratory protection if dealing with a powder.

  • Containment: For liquid spills, cover with an absorbent, non-combustible material like sand or vermiculite.[7][9] For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid generating dust.[5][9]

  • Collection: Collect the absorbed material and place it in the designated solid hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation or a rash develops.[4][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]

Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental responsibility we bear as scientists. By managing the disposal of Imazalil-d5 Sulfate with diligence and foresight, we protect ourselves, our colleagues, and the environment, thereby upholding the integrity of our scientific pursuits.

References

  • Imazalil sulfate. TargetMol.
  • Proper Handling and Disposal of Laboratory Waste. (2017-07-14). JoVE.
  • Imazalil sulfate - Safety Data Sheet. (2025-11-15). ChemicalBook.
  • Imazalil-d5 (sulfate). Cayman Chemical.
  • Imazalil - SAFETY DATA SHEET. (2025-11-06). MilliporeSigma.
  • Imazalil sulfate-SDS. (2025-04-09). MedChemExpress.
  • Imazalil. Santa Cruz Biotechnology.
  • Imazalil sulphate. AERU - University of Hertfordshire.
  • FarmAg Imazalil 750 WG (Imazalil 750 g/kg). FarmAg.
  • How To: Lab Waste. (2022-05-23). LabXchange (YouTube).
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023-08-18). UTL Chemistry USF (YouTube).
  • Safety Data Sheet: Imazalil. (2025-02-11). Carl ROTH.
  • Imazalil-d5 sulfate (Enilconazolel-d5 sulfate). MedChemExpress.
  • CAS No : 1398065-92-3| Chemical Name : Imazalil-d5 Sulfate. Pharmaffiliates.
  • Minimizing Risks in the Chemistry Laboratory: Techniques. (2022-06-03). American Chemical Society (YouTube).
  • Quimag Quimicos Aguila Copper Sulfate Crystal. (2005-06-30). Greenbook.net.
  • safety data sheet imazalil 13.8 ec. (Date not available). Amazon S3.
  • Safe Laboratory Practices | Essential Guidelines for Lab Safety. (2024-10-20). Medical Laboratory Tuition (YouTube).
  • Imazalil | C14H14Cl2N2O | CID 37175. PubChem.
  • Safety Data Sheet: Imazalil. (2025-02-11). Carl ROTH.
  • Proper Disposal of Cholesterol Sulfate: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • § 110.24 General license for the export of deuterium for nuclear end use. U.S. Nuclear Regulatory Commission.
  • Imazalil (Pesticide residues in food: 1977 evaluations). Inchem.org.
  • Protocol Additional to the Agreement between the United Kingdom of Great Britain and Northern Ireland, the European Atomic Energy Community and the International Atomic Energy Agency for the Application of Safeguards in the United Kingdom of Great Britain and Northern Ireland in connection with the Treaty on the Non-Proliferation of Nuclear Weapons. GOV.UK.
  • Regulatory Considerations for Deuterated Products. Salamandra.
  • Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR). (2021-10-06). Federal Register.
  • How do I safely dispose of 1L of 5M sulfuric acid?. (2023-01-25). Reddit.
  • Proper disposal of chemicals. (2025-08-20). Sciencemadness Wiki.
  • Deuterium Final Rule. (1998-06-10). U.S. Nuclear Regulatory Commission.
  • Frequent Questions Related to Hazardous Waste Recycling, the Definition of Solid Waste and Other Exemptions and Exclusions. (2025-06-25). US EPA.

Sources

Technical Guide: Safe Handling & Operational Integrity for Imazalil-d5 Sulfate

[1][2]

Executive Summary: The Dual-Risk Framework[1][2]

Handling Imazalil-d5 Sulfate requires a dual-risk approach. As a deuterated internal standard used in trace residue analysis (LC-MS/GC-MS), the primary safety objective is protecting the researcher from acute toxicity and potential carcinogenicity.[1] However, equal weight must be given to experimental integrity .

Isotopic enrichment is expensive and chemically sensitive. Poor handling doesn't just risk exposure; it risks hygroscopic degradation and cross-contamination that invalidates quantitative data. This guide synthesizes personnel protection with protocol rigidity to ensure both safety and scientific accuracy.

Risk Assessment & Hazard Landscape

Imazalil-d5 Sulfate shares the toxicological profile of its non-labeled parent compound (Imazalil), intensified by the specific risks of the sulfate salt form (irritation/acidity).[1]

Core Hazard Classifications (GHS/CLP)
  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[2][1]

  • Serious Eye Damage: Category 1 (H318) – Irreversible corneal damage possible upon contact.[2][1]

  • Carcinogenicity: Category 2 (H351) – Suspected of causing cancer.[2][1][3]

  • Aquatic Toxicity: Category 1 (H410) – Very toxic to aquatic life with long-lasting effects.[2][1][4]

The "Sulfate" Factor: Unlike the free base, the sulfate salt is highly hygroscopic . Absorption of atmospheric moisture alters the effective molecular weight, leading to quantitation errors before safety risks even occur.

Strategic PPE Matrix

Do not default to generic "lab safety" rules. The following matrix is calibrated for the specific physical states of Imazalil-d5 Sulfate: the Solid Phase (weighing) and the Liquid Phase (reconstituted in Methanol/Acetonitrile).

Personal Protective Equipment Specifications
Protection ZoneSolid Phase (Powder Handling)Liquid Phase (Solvent Reconstitution)Technical Rationale
Hand Protection Double Nitrile (Powder-Free) Inner: 4 mil (0.10 mm)Outer: 5 mil (0.12 mm)Nitrile (High Grade) or Laminate Thickness: >6 mil (0.15 mm)Change every 15 mins if splashed.[2][1]Solid: Double gloving prevents static-induced powder transfer to skin.Liquid: Methanol (common solvent) permeates thin nitrile rapidly (<5 min).[1] Thicker nitrile delays breakthrough; Laminate is absolute barrier.
Eye Protection Chemical Goggles (Indirect Vent) Chemical Goggles + Face Shield Safety glasses are insufficient . The H318 hazard implies irreversible damage. Goggles seal against airborne dust and solvent splash.
Respiratory Fume Hood (Primary) Class II, Type A2 or B2Fume Hood (Mandatory) Face velocity: 80–100 fpmEngineering controls are superior to respirators.[1] If hood is unavailable (emergency only), use P100/N95 particulate respirator.[1]
Body Defense Lab Coat (Tyvek/Polypropylene) Elastic cuffs required.Lab Coat (Chemical Resistant) Apron recommended for stock prep.Cotton coats absorb liquids and hold toxins against the skin. Non-woven synthetics (Tyvek) shed dust and repel splashes.

Operational Protocol: Reconstitution & Handling

This workflow is designed to minimize H/D Exchange (loss of deuterium signal) and exposure.[1]

Step-by-Step Methodology
  • Environmental Control:

    • Equip the fume hood with an ionizing bar or antistatic gun. Imazalil-d5 sulfate powder is static-prone; static discharge can scatter toxic powder, creating an inhalation hazard and mass balance error.[1]

    • Validation: Verify hood airflow is within 0.4–0.6 m/s before opening the vial.

  • Weighing Procedure (The "Closed Transfer" Technique):

    • Do not weigh directly into a volumetric flask.

    • Tare a clean, dry amber glass vial (2 mL or 4 mL) with a PTFE-lined cap.[1]

    • Transfer approximately 5-10 mg of Imazalil-d5 Sulfate into the vial using a disposable antistatic spatula.[1]

    • Critical: Cap immediately to prevent moisture uptake. Record exact mass to 0.01 mg precision.

  • Solubilization:

    • Add the solvent (typically Methanol or Acetonitrile) gravimetrically if possible, or volumetrically using a gas-tight syringe.[1]

    • Why? This minimizes aerosol generation compared to pipetting and prevents positive displacement errors from solvent vapor pressure.

    • Vortex for 30 seconds. Inspect for "fish eyes" (undissolved gel clumps) common with sulfate salts.

  • Storage:

    • Store stock solutions at -20°C in amber glass.

    • Shelf-Life:[2][1][5] 12 months (Solution) vs. 3 years (Solid).[1]

Visualizing the Safety Workflow

The following diagram illustrates the hierarchy of controls required for handling this compound.

SafetyProtocolcluster_0Pre-Operational Checkscluster_1Handling Phasecluster_2Waste & DeconCheck_HoodVerify Hood Flow(0.5 m/s)Check_PPEDon PPE:Double Nitrile + GogglesCheck_Hood->Check_PPEStatic_CtrlNeutralize Static(Ionizer)Check_PPE->Static_CtrlOpen_VialOpen Vial(Inside Hood Only)Static_Ctrl->Open_VialSafe to ProceedWeighingTransfer toPre-tared Amber VialOpen_Vial->WeighingMinimize Exposure TimeSolvent_AddAdd Solvent(Syringe Method)Weighing->Solvent_AddImmediate CappingWaste_SegSegregate Waste(Toxic/Solvent Stream)Solvent_Add->Waste_SegDisposal of Spatula/TipsDeconWipe Surfaces(10% Detergent -> Water)Waste_Seg->Decon

Figure 1: Operational hierarchy for Imazalil-d5 Sulfate handling, emphasizing the transition from engineering controls to active handling and waste segregation.

Decontamination & Disposal[1][5][7]

Spill Management
  • Solid Spill: Do not dry sweep. Cover with a damp paper towel (water/methanol mix) to prevent dust generation, then wipe up.[1]

  • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Clean surface with 10% alkali detergent followed by water. Imazalil is stable; simple water rinsing is insufficient to remove residues from stainless steel.

Waste Stream
  • Classification: Hazardous Chemical Waste (Toxic).

  • Segregation: Do not mix with general trash or biohazard waste.

  • Labeling: Must be labeled "Toxic" and "Suspected Carcinogen."

  • Container: High-density polyethylene (HDPE) or glass.[1]

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: Imazalil (CAS 35554-44-0) - Hazard Classification & Labelling.[1][6] Retrieved from [Link][1]

  • PubChem. (2023). Compound Summary: Imazalil (CID 37175). National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.